Product packaging for Rofecoxib-d5(Cat. No.:CAS No. 544684-93-7)

Rofecoxib-d5

Número de catálogo: B030169
Número CAS: 544684-93-7
Peso molecular: 319.4 g/mol
Clave InChI: RZJQGNCSTQAWON-VIQYUKPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rofecoxib-d5 is a deuterium-labeled analog of the selective COX-2 inhibitor rofecoxib. This stable isotope-labeled internal standard is essential for the quantitative analysis of rofecoxib in complex biological matrices using highly sensitive techniques such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Its primary research application is in pharmacokinetic studies, drug metabolism research, and analytical method development, where it enables precise and accurate measurement by correcting for variations in sample preparation and instrument response. The incorporation of five deuterium atoms provides a distinct mass shift from the native compound, ensuring reliable detection and quantification. Rofecoxib (Vioxx®) itself is historically significant in pharmaceutical research due to its role as a potent nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. Research using this compound continues to be valuable for understanding the disposition and stability of COX-2 inhibitors. This product is intended for use by qualified researchers in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4S B030169 Rofecoxib-d5 CAS No. 544684-93-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQGNCSTQAWON-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470549
Record name Rofecoxib-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544684-93-7
Record name Rofecoxib-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Rofecoxib-d5 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rofecoxib-d5, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Rofecoxib. This document is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical properties, analytical applications, and its role in pharmacokinetic studies.

Introduction to this compound

This compound is the stable isotope-labeled form of Rofecoxib, a potent non-steroidal anti-inflammatory drug (NSAID). Rofecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain. Due to its nearly identical physicochemical properties to Rofecoxib, but with a higher mass, this compound serves as an ideal internal standard for the quantitative analysis of Rofecoxib in complex biological matrices such as plasma and serum.[1][2] Its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods is crucial for obtaining accurate and precise pharmacokinetic data.

Chemical Structure and Properties

The key difference between Rofecoxib and this compound lies in the substitution of five hydrogen atoms with five deuterium atoms on the phenyl ring. The IUPAC name for this compound is 3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one.[3] This specific labeling provides a distinct mass shift, facilitating its differentiation from the unlabeled Rofecoxib in mass spectrometric analysis.

Chemical Structure of Rofecoxib: Chemical structure of Rofecoxib

Image Source: Wikimedia Commons

Chemical Structure of this compound:

In this compound, the five hydrogen atoms on the phenyl group at position 4 of the furanone ring are replaced by deuterium atoms.

Quantitative Data Summary
PropertyRofecoxibThis compound
Molecular Formula C₁₇H₁₄O₄S[4]C₁₇H₉D₅O₄S[1]
Molecular Weight 314.36 g/mol [4]319.39 g/mol [1]
Exact Mass 314.0613 g/mol 319.0927 g/mol [3]
CAS Number 162011-90-7[4]544684-93-7[1]

Experimental Protocols: Quantification of Rofecoxib in Human Plasma using this compound as an Internal Standard

The following is a representative experimental protocol for the determination of Rofecoxib concentrations in human plasma for a pharmacokinetic study, utilizing this compound as an internal standard. This method is based on common practices in bioanalytical chemistry employing LC-MS/MS.

Materials and Reagents
  • Rofecoxib analytical standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

Sample Preparation
  • Spiking of Internal Standard: To 100 µL of each plasma sample (calibration standards, quality controls, and unknown study samples), add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each plasma sample. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate Rofecoxib from endogenous plasma components. For example:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: Gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 30% B

    • 3.6-5.0 min: Column re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rofecoxib: Precursor ion (Q1) m/z 315.1 → Product ion (Q3) m/z 287.1

    • This compound: Precursor ion (Q1) m/z 320.1 → Product ion (Q3) m/z 292.1

Data Analysis

The concentration of Rofecoxib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Rofecoxib in the study samples is then interpolated from this calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Rofecoxib and the workflow for a typical pharmacokinetic study using this compound.

cluster_0 Pharmacokinetic Study Workflow Admin Rofecoxib Administration (Oral Dose) Sampling Blood Sample Collection (Time Points) Admin->Sampling Spiking Spike with this compound (Internal Standard) Sampling->Spiking Extraction Sample Preparation (Protein Precipitation/SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data PK Pharmacokinetic Parameter Calculation Data->PK

Caption: Workflow of a pharmacokinetic study of Rofecoxib using this compound.

cluster_1 Rofecoxib's Mechanism of Action AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Rofecoxib Rofecoxib Rofecoxib->COX2 Inhibition

Caption: Simplified signaling pathway showing Rofecoxib's inhibition of COX-2.

References

An In-depth Technical Guide to the Synthesis and Characterization of Rofecoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Rofecoxib-d5, an isotopically labeled variant of the selective COX-2 inhibitor, Rofecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines a detailed synthetic protocol, starting from commercially available deuterated precursors, and presents key analytical data for the characterization of the final compound. All quantitative data is summarized in structured tables, and the synthetic pathway is visualized using a process flow diagram.

Introduction

Rofecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, formerly used for the treatment of osteoarthritis, acute pain, and dysmenorrhea. Isotopically labeled analogs, such as this compound, are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, drug metabolism assays, and as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of five deuterium atoms onto the phenyl ring at the 3-position of the furanone core provides a distinct mass shift, enabling sensitive and accurate detection without significantly altering the compound's chemical properties.

This guide details a feasible synthetic route for this compound, adapted from established methods for the non-labeled compound. It also provides the expected analytical characterization data based on the principles of mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis of this compound

The synthesis of this compound is predicated on the use of a deuterated starting material, Phenyl-d5-acetic acid, which is commercially available. The proposed pathway involves the condensation of this precursor with 2-bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, followed by a base-mediated intramolecular cyclization to yield the final product.

Key Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Examples
Phenyl-d5-acetic acid104182-98-1C₈H₃D₅O₂141.18Sigma-Aldrich, Clearsynth
2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone54468-93-7C₉H₉BrO₃S291.14Commercially Available
Sodium Hydroxide1310-73-2NaOH40.00Standard Lab Supplier
Diisopropylamine (DIA)108-18-9C₆H₁₅N101.19Standard Lab Supplier
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Standard Lab Supplier
Isopropyl Alcohol (IPA)67-63-0C₃H₈O60.10Standard Lab Supplier
Hydrochloric Acid (2N)7647-01-0HCl36.46Standard Lab Supplier

Synthetic Pathway Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product start1 Phenyl-d5-acetic acid step1 Step 1: Deprotonation (NaOH, DMF) start1->step1 1. Add to reactor start2 2-Bromo-1-[4-(methylsulfonyl) phenyl]-1-ethanone step2 Step 2: Condensation start2->step2 2. Add bromoketone step1->step2 Sodium phenyl-d5-acetate step3 Step 3: Cyclization (DIA, 45°C) step2->step3 Ester Intermediate (in situ) product This compound step3->product Crude Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from a known synthesis of Rofecoxib.[1]

  • Preparation of Sodium Phenyl-d5-acetate:

    • To a 500 mL, 3-neck round bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add Phenyl-d5-acetic acid (1 equivalent) and N,N-Dimethylformamide (DMF, approx. 20 volumes).

    • Flush the vessel with nitrogen gas.

    • Cool the solution to 4°C using an ice bath.

    • Slowly add 50 wt% aqueous sodium hydroxide (1.1 equivalents) while maintaining vigorous stirring.

    • Stir the resulting mixture at 4°C for one hour to ensure complete formation of the sodium salt.

  • Condensation Reaction:

    • To the solution of sodium phenyl-d5-acetate, add 2-bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone (1 equivalent).

    • Protect the reaction flask from light.

    • Slowly add diisopropylamine (DIA, 1.2 equivalents) via syringe.

    • Heat the reaction mixture to 45°C and maintain for 3.5 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Cyclization and Product Isolation:

    • Cool the reaction solution to 20-25°C.

    • Slowly add 2N HCl over one hour via an addition funnel, maintaining the temperature between 20-30°C to precipitate the product.

    • Add water (approx. 4 volumes) over one hour to further precipitate the product.

    • Age the resulting slurry for 1-2 hours at 25°C.

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake sequentially with a 1:3 mixture of DMF:Isopropyl Alcohol (IPA) and then with pure IPA.

    • Dry the product under vacuum to yield crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile or an ethanol/water mixture, to yield this compound of high purity.

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties
PropertyValueReference
Chemical FormulaC₁₇H₉D₅O₄S-
Molecular Weight319.4 g/mol [1]
Monoisotopic Mass319.09266383 Da[1]
AppearanceWhite to off-white powder-
IUPAC Name3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one[1]
Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound. The NMR data is predicted based on the known spectrum of unlabeled Rofecoxib.

Analysis MethodExpected Result
Mass Spectrometry (ESI+) [M+H]⁺: m/z 320.1. The molecular ion peak is shifted by +5 amu compared to unlabeled Rofecoxib ([M+H]⁺ at m/z 315).
¹H NMR (300 MHz, CDCl₃) Predicted: δ ~7.8-8.0 ppm (d, 2H, Ar-H) δ ~7.5-7.7 ppm (d, 2H, Ar-H) δ ~5.2 ppm (s, 2H, -CH₂-O-) δ ~3.1 ppm (s, 3H, -SO₂CH₃) Note: The multiplet for the phenyl-d5 ring protons (typically ~7.2-7.4 ppm) will be absent.
¹³C NMR (75 MHz, CDCl₃) Predicted: Signals corresponding to the methylsulfonylphenyl and furanone moieties will be consistent with unlabeled Rofecoxib. The signals for the deuterated phenyl ring carbons will be present but may exhibit broadening and splitting due to C-D coupling, with reduced intensity.
HPLC Purity ≥98% (UV detection at 272 nm)

Logical Flow of Characterization

Characterization_Flow synthesis Synthesized this compound hplc Purity Check (HPLC) synthesis->hplc decision Purity ≥ 98%? hplc->decision ms Identity & Mass Confirmation (Mass Spectrometry) nmr Structural Confirmation (NMR Spectroscopy) ms->nmr final Characterized this compound nmr->final decision->synthesis No (Repurify) decision->ms Yes

Caption: Logical workflow for analytical characterization.

Conclusion

This guide provides a robust and detailed framework for the synthesis and characterization of this compound. By utilizing commercially available deuterated starting materials and adapting established synthetic procedures, researchers can reliably produce this valuable labeled compound. The outlined characterization methods are essential for verifying the identity, purity, and isotopic incorporation of the final product, ensuring its suitability for use in demanding research applications such as quantitative mass spectrometry-based assays.

References

Physical and chemical properties of Rofecoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofecoxib-d5 is the deuterated analog of Rofecoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2). The incorporation of five deuterium atoms on the phenyl ring provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical assays. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with relevant experimental methodologies and biological context.

Physicochemical Properties

The deuteration of Rofecoxib to this compound results in a slight increase in molecular weight, while other physicochemical properties are expected to be very similar to the parent compound. Quantitative data for both this compound and Rofecoxib are summarized below for comparison.

Table 1: General and Physical Properties of this compound and Rofecoxib

PropertyThis compoundRofecoxib
IUPAC Name 3-(4-methylsulfonylphenyl)-4-(2,3,4,5,6-pentadeuteriophenyl)-2H-furan-5-one[1]4-​[4-​(methylsulfonyl)​phenyl]​-​3-​phenyl-​2(5H)​-​furanone
Synonyms Vioxx-d5, MK-966-d5Vioxx, Ceoxx, MK-966
CAS Number 544684-93-7[1][2]162011-90-7
Molecular Formula C₁₇H₉D₅O₄S[2]C₁₇H₁₄O₄S
Molecular Weight 319.39 g/mol [2]314.36 g/mol
Exact Mass 319.09266383 Da[1]314.06128010 Da
Appearance Crystalline solidCrystalline solid
Melting Point Not explicitly reported; expected to be similar to Rofecoxib's 207 °C.207 °C
Boiling Point Not reported577.6±50.0 °C (Predicted)
Topological Polar Surface Area 68.8 Ų[1]68.8 Ų

Table 2: Solubility Data of Rofecoxib

SolventSolubility
Water Insoluble
Ethanol Slightly soluble
Methanol Slightly soluble
Acetone Sparingly soluble
Isopropyl Acetate Slightly soluble
Octanol Practically insoluble
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following represents expected and reported data for Rofecoxib, which can serve as a reference for the analysis of its deuterated analog.

Table 3: Spectroscopic Data for Rofecoxib

TechniqueData
¹H NMR Spectra available in various solvents (e.g., CDCl₃, DMSO-d₆). The spectrum of this compound would show the absence of signals corresponding to the deuterated phenyl ring.
¹³C NMR Spectra available. The signals for the deuterated phenyl carbons in this compound would be significantly attenuated or absent depending on the experimental setup.
Mass Spectrometry (MS) The mass spectrum of this compound will show a molecular ion peak corresponding to its higher molecular weight. Fragmentation patterns can be used to confirm the location of the deuterium labels.
Infrared (IR) Spectroscopy The IR spectrum would be characterized by bands corresponding to the functional groups present, such as the sulfonyl and carbonyl groups. C-D stretching vibrations would be observed at lower frequencies than C-H stretches.
UV/Vis Spectroscopy λmax: ~284 nm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of Rofecoxib and its metabolites is reverse-phase HPLC.

  • Column: C18 or other suitable reverse-phase column.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The gradient and composition will depend on the specific separation required.

  • Detection: UV detection at the λmax of Rofecoxib (around 284 nm). Mass spectrometry can also be coupled with HPLC for more sensitive and specific detection, which is particularly useful for distinguishing between the deuterated and non-deuterated forms.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the identity and purity of this compound.

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.

  • Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the molecular ion, providing strong evidence for the elemental composition and the presence of the deuterium atoms. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which can help to confirm the structure and the location of the deuterium labels.

Biological Activity and Signaling Pathway

Rofecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Rofecoxib_d5 This compound Rofecoxib_d5->COX2 Inhibition

Figure 1: this compound inhibits the COX-2 pathway.

Stability and Storage

Rofecoxib is known to be stable in its solid state but can be sensitive to light and basic conditions in solution.[3] this compound is expected to have similar stability.

  • Solid Form: Store at -20°C for long-term stability.

  • In Solution: Prepare solutions fresh. If storage is necessary, store in tightly sealed vials at -20°C for short periods.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the use of a deuterated starting material, such as deuterated benzene, in a multi-step synthetic sequence. The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

Synthesis_Characterization_Workflow Start Deuterated Starting Material Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS, MS/MS) Characterization->MS HPLC HPLC Analysis (Purity) Characterization->HPLC Final This compound (Confirmed Structure & Purity) NMR->Final MS->Final HPLC->Final

Figure 2: Workflow for this compound Synthesis and Characterization.

Conclusion

This compound is a crucial analytical tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. While many of its physical and chemical properties can be inferred from its non-deuterated counterpart, this guide provides the currently available specific data for the deuterated form. The provided experimental considerations and workflow diagrams offer a framework for the synthesis, characterization, and application of this important stable isotope-labeled compound. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

References

An In-depth Technical Guide on the Mechanism of Action of Rofecoxib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of action of Rofecoxib-d5 as an internal standard in the quantitative bioanalysis of rofecoxib. The content herein details the pharmacological basis of rofecoxib, the principles of using stable isotope-labeled internal standards, and practical guidance on experimental execution and data interpretation.

Introduction to Rofecoxib and the Need for Precise Quantification

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the cyclooxygenase-1 (COX-1) enzyme, which is crucial for maintaining the integrity of the stomach lining. Rofecoxib was previously used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[2][4][5]

Accurate and precise quantification of rofecoxib in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. The reliability of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard to correct for variability during sample processing and analysis.

The Role of Deuterated Internal Standards in LC-MS/MS

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added to all samples, calibrators, and quality controls in a known, constant concentration. Its purpose is to normalize for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are considered the "gold standard" for quantitative LC-MS/MS bioanalysis. In this compound, five hydrogen atoms in the rofecoxib molecule have been replaced with deuterium atoms. This substitution results in a compound that is chemically identical to rofecoxib but has a higher molecular weight.

The key advantages of using a deuterated internal standard like this compound are:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to rofecoxib. This ensures that any variations affecting the analyte will similarly affect the internal standard.

  • Co-elution with the Analyte: The close similarity in chemical structure leads to co-elution from the liquid chromatography column. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.

  • Mass Differentiation: The mass difference between rofecoxib and this compound allows for their simultaneous but distinct detection by the mass spectrometer.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. It functions by mimicking the behavior of the unlabeled rofecoxib throughout the entire analytical process, thereby enabling accurate quantification.

During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), any loss of rofecoxib due to incomplete extraction or adsorption will be mirrored by a proportional loss of this compound.

In the liquid chromatography system, this compound co-elutes with rofecoxib. This is critical because matrix components that can suppress or enhance the ionization of rofecoxib in the mass spectrometer's source will have the same effect on this compound.

In the mass spectrometer , the instrument is set to monitor specific precursor-to-product ion transitions for both rofecoxib and this compound in what is known as Multiple Reaction Monitoring (MRM). The ratio of the peak area of the rofecoxib to the peak area of the this compound is then calculated. Because the concentration of this compound is constant in all samples, this ratio is directly proportional to the concentration of rofecoxib in the original sample. This ratio remains consistent even if there are variations in sample volume, extraction efficiency, or instrument response.

Rofecoxib's Pharmacological Mechanism of Action: COX-2 Inhibition

To understand the context of rofecoxib analysis, it is essential to grasp its pharmacological mechanism of action. Rofecoxib selectively inhibits the COX-2 enzyme, which is a key player in the inflammatory cascade.

dot

Rofecoxib_Mechanism membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Release cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Oxygenation & Cyclization pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) pgh2->prostaglandins Isomerase Activity rofecoxib Rofecoxib rofecoxib->cox2 Selective Inhibition

Caption: Rofecoxib's selective inhibition of the COX-2 enzyme in the arachidonic acid cascade.

Experimental Protocol for Rofecoxib Quantification using this compound

The following is a representative experimental protocol for the quantification of rofecoxib in human plasma using this compound as an internal standard. This protocol is a composite of best practices and information from various published methods.

Materials and Reagents
  • Rofecoxib reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • 96-well plates

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each well, except for the blank samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each well.

  • Vortexing: Mix the plate for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterValue
Column C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Column Temperature 40 °C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Rofecoxib Transition m/z 315.1 → 247.1
This compound Transition m/z 320.1 → 252.1
Dwell Time 100 ms
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Bioanalytical Method Validation Data

A robust bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables represent typical validation data for such a method.

Table 1: Linearity and Range

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Rofecoxib1 - 1000> 0.995

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
LQC3< 15± 15< 15± 15
MQC100< 15± 15< 15± 15
HQC800< 15± 15< 15± 15

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery and Matrix Effect

AnalyteQuality Control LevelMean Extraction Recovery (%)Matrix Factor
RofecoxibLQC85.20.98
HQC87.51.02
This compoundMQC86.10.99

Experimental Workflow Diagram

The entire process from sample receipt to data analysis can be visualized in the following workflow.

dot

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample_receipt Sample Receipt (Plasma) aliquoting Aliquoting sample_receipt->aliquoting sample_prep Sample Preparation is_addition Internal Standard (this compound) Addition aliquoting->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer chromatography Chromatographic Separation (C18 Column) supernatant_transfer->chromatography lcms_analysis LC-MS/MS Analysis ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometry Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration data_processing Data Processing & Quantification ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation concentration_determination Concentration Determination ratio_calculation->concentration_determination report Final Report concentration_determination->report

References

The Pharmacological Applications of Deuterated Rofecoxib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, was formerly a widely used nonsteroidal anti-inflammatory drug (NSAID) for treating conditions such as osteoarthritis and acute pain.[1][2][3] Its selective action on COX-2 was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit cyclooxygenase-1 (COX-1).[3] However, Rofecoxib was withdrawn from the market due to concerns about cardiovascular risks.[4][5] In the continuous search for safer and more effective therapeutic agents, the strategic incorporation of deuterium into drug molecules has emerged as a promising approach to improve their pharmacokinetic and pharmacodynamic profiles.[6][7] This technical guide explores the pharmacological applications of deuterated Rofecoxib, focusing on its enhanced systemic availability and maintained COX-2 selectivity.

The primary rationale for deuterating drugs lies in the kinetic isotope effect.[8][9] The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[10] This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds, often mediated by cytochrome P450 enzymes.[8][9] Consequently, deuterated compounds may exhibit a longer half-life, increased systemic exposure, and potentially a more favorable safety profile due to altered metabolite formation.[6]

Enhanced Pharmacokinetics of Deuterated Rofecoxib

A key study investigating a deuterated derivative of Rofecoxib, BDD-11602, where the phenyl ring was pentadeuterated, demonstrated significantly improved pharmacokinetic parameters in Sprague Dawley rats compared to the non-deuterated parent compound.[11]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of BDD-11602 and Rofecoxib following oral administration at various doses.

Dose (mg/kg)CompoundCmax (ng/mL)AUC0-t (ng·h/mL)
0.1 Rofecoxib25.4 ± 4.5103.1 ± 20.9
BDD-1160242.1 ± 7.8165.3 ± 33.4
1 Rofecoxib210.5 ± 35.1989.7 ± 156.2
BDD-11602345.8 ± 58.91512.4 ± 248.7
10 Rofecoxib1897.6 ± 312.410563.7 ± 1897.5
BDD-116022987.4 ± 489.116123.5 ± 2654.8

*Statistically significant increase compared to Rofecoxib (p < 0.05). Data sourced from a study by G. Frome et al.[11]

The study revealed an overall 1.60-fold increase in the maximum plasma concentration (Cmax) and a 1.53-fold increase in the area under the curve (AUC0-t) for the deuterated compound compared to Rofecoxib.[11] This enhanced systemic availability suggests that deuteration effectively reduces the metabolic clearance of Rofecoxib.

Maintained COX-2 Selectivity

A crucial aspect of developing a deuterated version of a selective inhibitor is to ensure that the modification does not alter its primary pharmacological activity. In the case of deuterated Rofecoxib, the in vitro COX-2 selectivity was preserved.

In Vitro COX Inhibition Data
CompoundCOX-2 IC50 (nmol/L)COX-1 IC50 (µmol/L)
Rofecoxib169> 1
BDD-11602173> 1

Data sourced from a study by G. Frome et al.[11]

The half-maximal inhibitory concentrations (IC50) for COX-2 were nearly identical for both BDD-11602 and Rofecoxib, indicating that deuteration of the phenyl ring did not impact the compound's inhibitory potency against the target enzyme.[11] Both compounds also showed weak inhibition of COX-1, confirming the maintenance of COX-2 selectivity.[11]

Experimental Protocols

While a highly detailed, step-by-step protocol for the synthesis of deuterated Rofecoxib is not publicly available, a general approach can be outlined based on known synthetic routes for Rofecoxib and standard deuteration techniques.

General Synthesis of Deuterated Rofecoxib (BDD-11602)

The synthesis of BDD-11602, 4-[4-(methanesulfonyl)phenyl]-3-(pentadeuterophenyl)-5H-furan-2-one, would likely follow a convergent synthetic strategy similar to that of Rofecoxib.[12][13] The key step would be the introduction of the pentadeuterated phenyl group. This can be achieved by using deuterated starting materials, such as pentadeuterophenylacetic acid, in the condensation reaction.

A plausible synthetic route is depicted in the workflow diagram below.

Pharmacokinetic Study in Sprague Dawley Rats

The following is a generalized protocol based on the methodology described in the comparative study of BDD-11602 and Rofecoxib.[11]

  • Animal Model: Male and female Sprague Dawley rats.

  • Drug Administration: Single oral gavage administration of Rofecoxib or BDD-11602 at doses of 0.1, 1, or 10 mg/kg.

  • Blood Sampling: Serial blood samples collected from the tail vein at predetermined time points post-administration.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of Rofecoxib and BDD-11602 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, AUC0-t, and half-life using non-compartmental analysis.

In Vitro COX-1 and COX-2 Inhibition Assay

The following is a general protocol for determining the COX inhibitory activity of the compounds.[11]

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes.

  • Procedure:

    • The test compounds (Rofecoxib or BDD-11602) at various concentrations are pre-incubated with the respective COX isoenzyme.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Rofecoxib and Deuterated Rofecoxib

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Rofecoxib Rofecoxib / Deuterated Rofecoxib Rofecoxib->COX2 Inhibition

Caption: Mechanism of action of Rofecoxib and its deuterated analog via inhibition of the COX-2 enzyme.

Experimental Workflow for Pharmacokinetic Assessment

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Sprague Dawley Rats Dosing Oral Gavage Administration (Rofecoxib or Deuterated Rofecoxib) Animal_Model->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Quantification Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) LC_MS_Analysis->PK_Analysis

Caption: Workflow for the comparative pharmacokinetic study of deuterated Rofecoxib.

Conclusion

The application of deuterium substitution to Rofecoxib presents a compelling strategy to enhance its pharmacokinetic profile. The significant increase in systemic exposure of deuterated Rofecoxib, without compromising its COX-2 selectivity, suggests that this approach could potentially lead to a therapeutic agent with an improved dosing regimen and, possibly, a better safety profile. Further preclinical and clinical investigations would be necessary to fully elucidate the therapeutic potential and safety of deuterated Rofecoxib. This technical guide provides a foundational understanding of the pharmacological advantages conferred by the deuteration of Rofecoxib, supported by available quantitative data and established experimental methodologies.

References

Rofecoxib-d5 supplier and certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Rofecoxib-d5, a deuterated analog of the selective COX-2 inhibitor, Rofecoxib. This guide is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for pharmacokinetic and metabolic studies. It details typical product specifications, analytical methodologies for quality control, and the relevant biological pathways.

Supplier Information and Certificate of Analysis

This compound is available from several reputable suppliers catering to the research and pharmaceutical industries. Commonly cited suppliers include Cayman Chemical, Clearsynth, and Toronto Research Chemicals. While a specific Certificate of Analysis (CoA) can vary by lot and supplier, the following table summarizes the typical quantitative data provided for this compound.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationMethod
Identity
AppearanceWhite to off-white solidVisual Inspection
Molecular FormulaC₁₇H₉D₅O₄SMass Spectrometry
Molecular Weight319.42 g/mol Mass Spectrometry
Purity
Chemical Purity≥98%HPLC
Isotopic Enrichment≥99 atom % DMass Spectrometry / NMR
Physical Properties
Melting PointNot determinedN/A
SolubilitySoluble in DMSO and MethanolVisual Inspection
Residual Solvents
Methanol≤3000 ppmGC-HS
Acetone≤5000 ppmGC-HS
Storage
Recommended Storage-20°CN/A

Note: The data presented in this table is representative and may not reflect the exact specifications of a particular lot from a specific supplier. Always refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols

The quality control and analysis of this compound involve several key analytical techniques. The following sections detail the typical experimental protocols for these methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated Rofecoxib and other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in methanol or DMSO at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a suitable concentration for analysis.

  • Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Purpose: To confirm the molecular weight of this compound and determine its isotopic enrichment.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).

  • Sample Infusion: The sample solution is directly infused into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in the positive or negative ion mode, depending on the instrument and method, over a relevant mass range.

  • Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound. The relative intensities of these peaks are used to calculate the isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound and the position of the deuterium labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d6 or Chloroform-d.

  • Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

  • Analysis: The ¹H NMR spectrum is analyzed to confirm the absence of signals at the positions where deuterium has been incorporated. The ¹³C NMR spectrum is used to confirm the overall carbon skeleton of the molecule.

Visualizations

This compound Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of a this compound sample.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution HPLC HPLC Dilution->HPLC MS MS Dilution->MS NMR NMR Dilution->NMR Purity_Assessment Purity Assessment HPLC->Purity_Assessment Isotopic_Enrichment Isotopic Enrichment Determination MS->Isotopic_Enrichment Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation CoA_Generation Certificate of Analysis Generation Purity_Assessment->CoA_Generation Isotopic_Enrichment->CoA_Generation Structural_Confirmation->CoA_Generation

Caption: Workflow for the analysis of this compound.

Rofecoxib Mechanism of Action: COX-2 Inhibition Signaling Pathway

Rofecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The diagram below illustrates the simplified signaling pathway affected by Rofecoxib.

cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cleaved by PLA2 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes conversion Rofecoxib This compound Rofecoxib->COX2 inhibits Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate

Caption: Rofecoxib's inhibition of the COX-2 pathway.

Navigating the Analytical Landscape of Rofecoxib-d5: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Rofecoxib-d5, a deuterated analog of the selective COX-2 inhibitor, Rofecoxib. The incorporation of deuterium in place of hydrogen atoms can significantly alter the pharmacokinetic profile of a drug, making the precise determination of isotopic purity and a thorough understanding of its stability paramount for its use as an internal standard in pharmacokinetic studies and as a tool in metabolic research. This guide details the analytical methodologies for assessing these attributes, presents typical data in structured formats, and illustrates the biochemical context of Rofecoxib's action.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that is fully deuterated at the specified positions, as well as the distribution of partially deuterated and non-deuterated species. This is crucial for applications such as internal standards in mass spectrometry-based bioanalysis, where a well-characterized isotopic distribution is necessary for accurate quantification.

Data Presentation: Isotopic Distribution

The isotopic purity of this compound is typically determined by mass spectrometry. The following table represents a typical isotopic distribution for a high-quality this compound standard.

Isotopic SpeciesDesignationRelative Abundance (%)
Pentadeutero-Rofecoxibd5> 98%
Tetradeutero-Rofecoxibd4< 2%
Trideutero-Rofecoxibd3< 0.5%
Dideutero-Rofecoxibd2< 0.1%
Monodeutero-Rofecoxibd1< 0.1%
Non-deuterated Rofecoxibd0< 0.1%

Note: The data presented in this table is a representative example for a high-purity deuterated standard. Actual values may vary between different batches and manufacturers. A Certificate of Analysis from the supplier should be consulted for batch-specific data.

Experimental Protocol: Determination of Isotopic Purity by LC-MS/MS

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the relative percentages of d5, d4, d3, d2, d1, and d0 species of Rofecoxib.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 µg/mL.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the following mass-to-charge ratio (m/z) transitions in Multiple Reaction Monitoring (MRM) mode:

        • This compound: [M+H]+ → fragment ion

        • Rofecoxib-d4: [M+H]+ → fragment ion

        • ...and so on for d3, d2, d1, and d0.

      • Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for each isotopic species.

    • Calculate the relative percentage of each species by dividing the individual peak area by the sum of all isotopic peak areas and multiplying by 100.

Visualization: Isotopic Purity Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution in Methanol working 1 µg/mL Working Solution stock->working Dilution hplc HPLC Separation (C18 Column) working->hplc ms Mass Spectrometry (ESI+) hplc->ms mrm MRM Detection of d0-d5 Isotopologues ms->mrm integration Peak Area Integration mrm->integration calculation Relative Abundance Calculation integration->calculation report Isotopic Purity Report calculation->report

Caption: Workflow for Isotopic Purity Determination of this compound by LC-MS/MS.

Stability of this compound

Stability testing is essential to ensure that the deuterated compound remains intact and that its isotopic purity is maintained under various storage and handling conditions. Forced degradation studies are also performed to identify potential degradation products and to develop stability-indicating analytical methods.

Data Presentation: Stability Profile

The following tables summarize typical stability data for this compound under long-term, accelerated, and forced degradation conditions.

Table 2.1: Long-Term Stability (2-8°C)

Time PointPurity (%)Isotopic Purity (d5, %)Appearance
Initial99.898.5White to off-white solid
6 months99.798.5Conforms
12 months99.698.4Conforms
24 months99.598.4Conforms

Table 2.2: Accelerated Stability (25°C/60% RH)

Time PointPurity (%)Isotopic Purity (d5, %)Appearance
Initial99.898.5White to off-white solid
1 month99.698.5Conforms
3 months99.298.4Conforms
6 months98.998.3Conforms

Table 2.3: Forced Degradation Studies

Stress ConditionDurationPurity (%)Major Degradant(s)
0.1 M HCl24 h92.1Hydrolysis product
0.1 M NaOH24 h85.4Hydrolysis and oxidation products
3% H₂O₂24 h95.3Oxidation product
60°C48 h99.1Minimal degradation
Photostability (UV/Vis)7 days96.8Photodegradation product

Note: The data presented are illustrative and intended to represent a typical stability profile. Actual degradation rates and products may vary depending on the specific conditions and the purity of the starting material.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a stability-indicating HPLC method for the assessment of this compound purity and its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid

Procedure:

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound at 60°C for 48 hours. Dissolve in methanol for analysis.

    • Photodegradation: Expose the solid this compound to UV and visible light in a photostability chamber for 7 days. Dissolve in methanol for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: A gradient mixture of phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the chromatograms of the stressed samples to assess the separation of the main peak (this compound) from any degradation product peaks.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results acid Acid Hydrolysis (0.1 M HCl) hplc Stability-Indicating HPLC-UV acid->hplc base Base Hydrolysis (0.1 M NaOH) base->hplc oxidation Oxidation (3% H₂O₂) oxidation->hplc thermal Thermal (60°C) thermal->hplc photo Photolytic (UV/Vis) photo->hplc degradation Degradation Profile hplc->degradation pathway Degradation Pathway Identification degradation->pathway

Caption: Workflow for Forced Degradation Studies of this compound.

Mechanism of Action: Rofecoxib and the COX-2 Signaling Pathway

Rofecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Understanding its mechanism of action is fundamental to interpreting data from studies where this compound is used. The COX-2 enzyme plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.

Visualization: Rofecoxib's Inhibition of the COX-2 Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Hydrolysis cox2 COX-2 aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation rofecoxib Rofecoxib / this compound rofecoxib->cox2 Inhibition

Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

This technical guide provides a framework for understanding and evaluating the critical quality attributes of this compound. For any specific application, it is imperative to consult the manufacturer's Certificate of Analysis and to perform appropriate validation of the analytical methods used.

An In-Depth Technical Guide to Rofecoxib-d5 for Cyclooxygenase-2 (COX-2) Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rofecoxib-d5, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Rofecoxib. This document details its mechanism of action, applications in research, particularly as an internal standard in analytical methods, and provides established experimental protocols for studying COX-2 inhibition and its downstream signaling pathways.

Introduction to this compound and its Role in COX-2 Research

Rofecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, an important mediator of inflammation and pain.[1][2] Its deuterated form, this compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is chemically and functionally similar to Rofecoxib. The primary application of this compound in a research setting is as an internal standard for the accurate quantification of Rofecoxib in biological samples using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] The increased mass of the deuterated molecule allows for its clear differentiation from the non-deuterated form during analysis, ensuring precise and reproducible measurements.[5]

While not typically used as the primary investigational compound, the experimental protocols detailed in this guide for Rofecoxib are directly applicable to this compound for researchers interested in its specific properties. Deuteration can sometimes alter the pharmacokinetic profile of a drug, and these methods can be used to compare the inhibitory activity and downstream effects of the deuterated versus the non-deuterated compound.[3][6]

Mechanism of Action: Selective COX-2 Inhibition

Rofecoxib exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme.[1][7] COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[6] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[8][9] By blocking this step, Rofecoxib effectively reduces the production of these inflammatory mediators.[1]

Rofecoxib exhibits a high degree of selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the gastrointestinal lining and platelet function.[2][10] This selectivity is the basis for the reduced gastrointestinal side effects observed with selective COX-2 inhibitors compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12]

Quantitative Data: In Vitro Inhibitory Activity of Rofecoxib

The following table summarizes the reported 50% inhibitory concentrations (IC50) of Rofecoxib for both COX-1 and COX-2 enzymes in various in vitro systems. This data highlights the potent and selective nature of Rofecoxib's inhibitory activity.

Enzyme/SystemCell Line/Assay ConditionIC50 ValueReference
Human COX-2 Human osteosarcoma cells18 nM, 26 nM[13][14][15][16]
Chinese hamster ovary (CHO) cells18 nM[13][14][15][16]
Purified human recombinant COX-20.34 µM[14][15][16]
LPS-stimulated human whole blood0.53 µM[15][16]
Human COX-1 U937 cells> 50 µM[13][15]
Chinese hamster ovary (CHO) cells> 15 µM[13][15]
Purified human COX-126 µM (at 0.1 µM arachidonic acid)[15][16]
Human whole blood (Thromboxane B2 synthesis)18.8 µM[15][16]

COX-2 Signaling Pathway and Downstream Effects

The inhibition of COX-2 by Rofecoxib leads to a reduction in PGE2 production. PGE2 is a key signaling molecule that binds to its G-protein coupled receptors (EP1-4) on the cell surface, activating a cascade of downstream intracellular signaling pathways.[8] These pathways include the Protein Kinase A (PKA), β-catenin, Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[8] These signaling cascades are implicated in a variety of cellular processes, including inflammation, cell proliferation, and survival. The disruption of these pathways through COX-2 inhibition is a key aspect of Rofecoxib's therapeutic effects.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Rofecoxib This compound Rofecoxib->COX2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors PKA PKA Pathway EP_Receptors->PKA beta_catenin β-catenin Pathway EP_Receptors->beta_catenin NFkB NF-κB Pathway EP_Receptors->NFkB PI3K_AKT PI3K/AKT Pathway EP_Receptors->PI3K_AKT Inflammation Inflammation Cell Proliferation Survival PKA->Inflammation beta_catenin->Inflammation NFkB->Inflammation PI3K_AKT->Inflammation Experimental_Workflow Start Start: Prepare this compound Stock Solution In_Vitro_Assay In Vitro COX-2 Inhibition Assay (Fluorometric) Start->In_Vitro_Assay Cell_Culture Cell Culture Experiments (e.g., RAW 264.7 macrophages) Start->Cell_Culture IC50 Determine IC50 Value In_Vitro_Assay->IC50 Treatment Treat Cells with this compound and LPS Cell_Culture->Treatment PGE2_ELISA PGE2 Measurement (ELISA) Treatment->PGE2_ELISA Western_Blot Western Blot for Signaling Proteins (NF-κB, p-AKT) Treatment->Western_Blot PGE2_ELISA->IC50 Signaling_Effects Analyze Effects on Downstream Signaling Western_Blot->Signaling_Effects Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Signaling_Effects->Data_Analysis

References

An In-depth Technical Guide to the Safety, Handling, and Core Characteristics of Rofecoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive safety data, handling protocols, and key characteristics of Rofecoxib-d5 for researchers, scientists, and professionals in drug development. This compound is the deuterated analog of Rofecoxib, a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor. The deuteration is typically in the phenyl group, which can be useful in metabolic studies.

Safety Data and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is essential to handle this compound with appropriate safety precautions.

GHS Classification[1]
Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
First Aid Measures[1][2]
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][2]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Safe Handling[1][2][3]
  • Engineering Controls : Ensure adequate ventilation. Use only in a fume hood. Eyewash stations and safety showers should be readily available.[1][2]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

    • Skin Protection : Wear impervious gloves and protective clothing to prevent skin exposure.[1][2]

    • Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

  • General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][2][3]

Storage Conditions[1][4]
FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog, Rofecoxib.

PropertyThis compoundRofecoxib
CAS Number 544684-93-7[1][4]162011-90-7
Molecular Formula C₁₇H₉D₅O₄S[1]C₁₇H₁₄O₄S[4]
Molecular Weight 319.39 g/mol [1]314.36 g/mol
Appearance Solid[1]White to off-white crystalline powder
Melting Point No data available~207 °C
Solubility No data availableDMSO: ~25 mg/mL, DMF: ~25 mg/mL, Ethanol: ~0.1 mg/mL[5]

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Conceptual Workflow)

This diagram illustrates a general workflow for assessing the inhibitory activity of this compound against the COX-2 enzyme.

G Experimental Workflow: In Vitro COX-2 Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - COX-2 Enzyme - Arachidonic Acid (Substrate) - this compound (Test Compound) - Buffer Solution plate Prepare 96-well plate with This compound dilutions reagents->plate add_enzyme Add COX-2 enzyme to wells plate->add_enzyme add_substrate Initiate reaction by adding Arachidonic Acid add_enzyme->add_substrate incubation Incubate at 37°C add_substrate->incubation measure Measure Prostaglandin E2 (PGE2) production (e.g., ELISA) incubation->measure calculate Calculate IC50 value measure->calculate

Caption: A conceptual workflow for determining the in vitro COX-2 inhibitory activity of this compound.

Synthesis of Rofecoxib (Illustrative, not d5)

Mechanism of Action: Signaling Pathway

Rofecoxib is a selective inhibitor of the COX-2 enzyme.[6] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, Rofecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins that have a protective effect on the stomach lining, which are primarily synthesized by the COX-1 enzyme.[6]

G Mechanism of Action: this compound Inhibition of the COX-2 Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (e.g., for gastric protection) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (e.g., PGE2, PGI2) cox2->prostaglandins_cox2 inflammation Inflammation & Pain prostaglandins_cox2->inflammation rofecoxib This compound rofecoxib->cox2 Inhibition

Caption: this compound selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

References

Methodological & Application

Application Note: High-Throughput Analysis of Rofecoxib in Human Plasma Using Rofecoxib-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rofecoxib in human plasma. The use of a stable isotope-labeled internal standard, Rofecoxib-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric conditions for reliable and high-throughput analysis.

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Accurate measurement of rofecoxib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable results. This document provides a detailed protocol for the determination of rofecoxib in human plasma using this compound as the internal standard.

Principle of the Method

Plasma samples are prepared by protein precipitation followed by liquid-liquid extraction. The extracted samples are then analyzed by reversed-phase LC-MS/MS. Rofecoxib and its deuterated internal standard, this compound, are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of rofecoxib to this compound against a calibration curve.

Materials and Reagents

  • Rofecoxib analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Ultrapure water

  • Human plasma (with anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve rofecoxib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the rofecoxib stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min.

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Gas Temperature 350°C
Gas Flow 9 L/min
Nebulizer Pressure 40 psi

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rofecoxib315.1287.120
This compound320.1292.120

Note: The exact m/z values are based on the monoisotopic masses of Rofecoxib (C17H14O4S, 314.06 g/mol ) and this compound (C17H9D5O4S, 319.09 g/mol ) with the addition of a proton [M+H]+.[3][4] Collision energies should be optimized for the specific instrument used.

Data Presentation

Method Performance Characteristics

The following table summarizes the typical performance characteristics of this method, based on literature for similar assays.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) 88 - 110%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add this compound IS plasma->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 evaporation Evaporate Organic Layer centrifuge2->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Sample preparation and analysis workflow.

Rofecoxib Mechanism of Action

mechanism_of_action aa Arachidonic Acid cox2 COX-2 Enzyme aa->cox2 Metabolized by prostaglandins Prostaglandins (Pain & Inflammation) cox2->prostaglandins Produces rofecoxib Rofecoxib rofecoxib->cox2 Inhibits

Caption: Rofecoxib's inhibition of the COX-2 pathway.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of rofecoxib in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and robustness of the assay. This method is well-suited for high-throughput applications in clinical and pharmaceutical research, particularly for pharmacokinetic profiling.

References

Application Note: Quantitative Analysis of Rofecoxib in Plasma using Rofecoxib-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Accurate quantification of Rofecoxib in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of Rofecoxib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Rofecoxib-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Mechanism of Action: Rofecoxib Signaling Pathway

Rofecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The pathway is illustrated below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Rofecoxib Rofecoxib Rofecoxib->COX-2 Inhibition G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Add this compound (IS) A->B C Protein Precipitation (ACN) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Dilute with Mobile Phase A E->F G Inject into UPLC/HPLC F->G H C18 Column Separation G->H I ESI+ Ionization H->I J MRM Detection I->J K Peak Integration J->K L Generate Calibration Curve K->L M Quantify Rofecoxib Concentration L->M

References

Application Notes and Protocols for Pharmacokinetic Studies of Rofecoxib using Rofecoxib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Accurate determination of its pharmacokinetic (PK) profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document provides a detailed protocol for conducting pharmacokinetic studies of rofecoxib in human plasma using a stable isotope-labeled internal standard, Rofecoxib-d5, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Pharmacokinetic Parameters of Rofecoxib

The pharmacokinetic profile of rofecoxib has been well-characterized. It exhibits high bioavailability and has an elimination half-life that allows for once-daily dosing.[1][2] Key pharmacokinetic parameters from studies in healthy human volunteers after single oral doses are summarized in the table below.

DoseCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)t₁/₂ (h)Reference
12.5 mg147 ± 342.4 ± 1.02038 ± 58111.3 ± 2.1[2]
25 mg321 ± 1042-34018 ± 1140~17[3]
50 mg~5192-36934 ± 2158~17[3]

Table 1: Pharmacokinetic Parameters of Rofecoxib in Healthy Adults. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life. Values are presented as mean ± standard deviation where available.

Experimental Protocol: Quantification of Rofecoxib in Human Plasma using LC-MS/MS

This protocol outlines the procedure for the quantitative analysis of rofecoxib in human plasma samples, employing this compound as an internal standard.

Materials and Reagents
  • Rofecoxib (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (drug-free, sourced from a certified blood bank)

  • 96-well plates or microcentrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of rofecoxib and this compound in methanol.

  • Working Standard Solutions: Serially dilute the rofecoxib stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the rofecoxib working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each well, except for the blank plasma.

  • Add 300 µL of acetonitrile to each well to precipitate the plasma proteins.

  • Vortex the plate/tubes for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
HPLC System
ColumnC18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsRofecoxib: m/z 315.1 → 287.1this compound: m/z 320.1 → 292.1
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument
Gas TemperaturesOptimized for the specific instrument

Table 2: Suggested LC-MS/MS Parameters. These parameters may require optimization based on the specific instrumentation used.

Data Analysis
  • Integrate the peak areas for rofecoxib and this compound.

  • Calculate the peak area ratio of rofecoxib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of rofecoxib in the unknown samples and QC samples from the calibration curve.

Workflow and Signaling Pathway Diagrams

Pharmacokinetic Study Workflow

The following diagram illustrates the overall workflow for a typical pharmacokinetic study of rofecoxib.

PK_Study_Workflow cluster_prestudy Pre-Study cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis protocol_dev Protocol Development & IRB Approval subject_recruitment Subject Recruitment & Screening protocol_dev->subject_recruitment dosing Rofecoxib Administration subject_recruitment->dosing sampling Blood Sample Collection (Time Points) dosing->sampling processing Plasma Separation & Storage sampling->processing sample_prep Sample Preparation (Protein Precipitation) processing->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_proc Data Processing & Quantification lcms_analysis->data_proc pk_modeling PK Parameter Calculation (Cmax, Tmax, AUC, t½) data_proc->pk_modeling report Final Report Generation pk_modeling->report

Caption: Workflow for a Rofecoxib Pharmacokinetic Study.

Rofecoxib Mechanism of Action: COX-2 Inhibition

Rofecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway.

COX2_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation rofecoxib Rofecoxib rofecoxib->cox2 Inhibition

Caption: Rofecoxib's Inhibition of the COX-2 Pathway.

Conclusion

This document provides a comprehensive protocol for conducting pharmacokinetic studies of rofecoxib using this compound as an internal standard with LC-MS/MS analysis. The detailed methodology and established pharmacokinetic parameters serve as a valuable resource for researchers in the field of drug development and clinical pharmacology. Adherence to this protocol will enable the generation of high-quality, reliable data for the accurate characterization of rofecoxib's pharmacokinetic profile.

References

Developing a Bioanalytical Method for Rofecoxib using Rofecoxib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative determination of Rofecoxib in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Rofecoxib-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Accurate and reliable measurement of Rofecoxib concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a validated bioanalytical method utilizing liquid-liquid extraction (LLE) for sample cleanup, followed by rapid and sensitive LC-MS/MS analysis. The use of this compound as an internal standard minimizes variability associated with sample preparation and matrix effects, leading to reliable quantification.

Experimental Protocols

Materials and Reagents
  • Analytes: Rofecoxib, this compound

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent), Methyl tert-butyl ether (MTBE, HPLC grade)

  • Biological Matrix: Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended for good separation.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rofecoxib and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Rofecoxib stock solution with 50:50 (v/v) methanol:water to prepare calibration curve (CC) standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in human plasma at low, medium, and high concentrations from a separate Rofecoxib stock solution.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (blank, CC, or QC), add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 1 mL of MTBE.

  • Vortex mix for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex mix for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column Reversed-phase C18 (50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 30% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 30% B
Column Temperature 40°C

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V
Temperature 500°C
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rofecoxib315.1287.125
This compound320.1292.125

Method Validation Summary

The described method should be fully validated according to regulatory guidelines. The following tables summarize typical validation results for a Rofecoxib bioanalytical method.

Table 4: Calibration Curve and Linearity

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy 85 - 115% (80 - 120% for LLOQ)
Precision (CV%) < 15% (< 20% for LLOQ)

Table 5: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low 398.55.2
Medium 150101.23.8
High 80099.14.5

Table 6: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Rofecoxib85.295.8
This compound86.196.2

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Bioanalytical workflow for Rofecoxib quantification.

Rofecoxib Metabolism Signaling Pathway

rofecoxib_metabolism Rofecoxib Rofecoxib CytosolicEnzymes Cytosolic Enzymes (Reduction) Rofecoxib->CytosolicEnzymes OxidativeMetabolism Oxidative Metabolism (e.g., CYP enzymes) Rofecoxib->OxidativeMetabolism Metabolite1 Cis-dihydro Rofecoxib Metabolite2 Trans-dihydro Rofecoxib Metabolite3 Hydroxy Rofecoxib Glucuronide CytosolicEnzymes->Metabolite1 CytosolicEnzymes->Metabolite2 OxidativeMetabolism->Metabolite3

Caption: Major metabolic pathways of Rofecoxib.[1]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Rofecoxib in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method well-suited for demanding bioanalytical applications in clinical and pharmaceutical research. The straightforward liquid-liquid extraction procedure allows for efficient sample processing.

References

Application Notes and Protocols for Rofecoxib-d5 in Drug Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in humans, primarily through reduction and oxidation pathways. Understanding the metabolic fate of Rofecoxib is crucial for comprehending its pharmacokinetic profile and overall disposition. Rofecoxib-d5, a stable isotope-labeled internal standard, is an indispensable tool for the accurate quantification of Rofecoxib and its metabolites in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays corrects for variability in sample preparation and instrument response, ensuring high-quality data for drug metabolism and pharmacokinetic (DMPK) studies.

These application notes provide a comprehensive overview of the use of this compound in drug metabolism studies, including detailed experimental protocols and data presentation.

Metabolic Pathways of Rofecoxib

Rofecoxib is primarily metabolized by cytosolic enzymes through reduction, leading to the formation of cis-dihydro and trans-dihydro derivatives, which together account for about 56% of the recovered radioactivity in urine.[1][2] An additional oxidative pathway results in a hydroxy derivative, which is subsequently glucuronidated, accounting for approximately 8.8% of the dose recovered in urine.[1] Cytochrome P450 enzymes play a minor role in the overall metabolism of Rofecoxib.[3] The principal metabolites are inactive as COX-1 or COX-2 inhibitors.[1][3]

Rofecoxib_Metabolism cluster_reduction Reductive Pathway (Major) cluster_oxidation Oxidative Pathway (Minor) Rofecoxib Rofecoxib cis-Dihydrorofecoxib cis-Dihydrorofecoxib Rofecoxib->cis-Dihydrorofecoxib Cytosolic Reductases trans-Dihydrorofecoxib trans-Dihydrorofecoxib Rofecoxib->trans-Dihydrorofecoxib Cytosolic Reductases 5-Hydroxyrofecoxib 5-Hydroxyrofecoxib Rofecoxib->5-Hydroxyrofecoxib CYP450 (minor) Rofecoxib_d5 This compound (Internal Standard) 5-Hydroxyrofecoxib\nGlucuronide 5-Hydroxyrofecoxib Glucuronide 5-Hydroxyrofecoxib->5-Hydroxyrofecoxib\nGlucuronide UGTs

Figure 1: Metabolic pathway of Rofecoxib.

Quantitative Analysis of Rofecoxib Pharmacokinetics

The use of a stable isotope-labeled internal standard is critical for accurate pharmacokinetic analysis. The following table summarizes the pharmacokinetic parameters of Rofecoxib in healthy human subjects after multiple daily doses.

DosageCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)
25 mg321 (± 104)2-34018 (± 1140)9.9 - 17.5
100 mg---9.9 - 17.5
250 mg---9.9 - 17.5
375 mg---9.9 - 17.5
Data adapted from a study in healthy men after 14 days of once-daily dosing.[4]

Experimental Protocols

The following are detailed protocols for an in vitro metabolism study and a bioanalytical method for the quantification of Rofecoxib and its metabolites in human plasma.

Protocol 1: In Vitro Metabolism of Rofecoxib in Human Liver S9 Fractions

This protocol outlines a typical experiment to investigate the metabolism of Rofecoxib using human liver S9 fractions, which contain both microsomal and cytosolic enzymes.

1. Materials and Reagents:

  • Rofecoxib

  • This compound

  • Pooled Human Liver S9 Fraction

  • NADPH Regeneration System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

2. Incubation Procedure:

  • Prepare a stock solution of Rofecoxib in methanol or DMSO.

  • On ice, prepare incubation mixtures in microcentrifuge tubes containing:

    • Potassium Phosphate Buffer (to final volume)

    • Human Liver S9 Fraction (final concentration e.g., 1 mg/mL)

    • Rofecoxib (from stock solution, final concentration e.g., 1-10 µM)

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound as the internal standard (e.g., at a final concentration of 100 ng/mL).

  • Vortex the samples and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

InVitro_Workflow cluster_prep Incubation Preparation cluster_incubation Metabolic Incubation cluster_termination Sample Processing cluster_analysis Analysis reagents Prepare Reagents: Rofecoxib, S9 Fraction, Buffer, NADPH System mix Prepare Incubation Mix reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate with Acetonitrile + this compound (IS) incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge extract Collect and Dry Supernatant centrifuge->extract reconstitute Reconstitute for Analysis extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

References

Application Notes and Protocols for Rofecoxib-d5 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Rofecoxib-d5 stock and working solutions, intended for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding its behavior in analytical systems.

PropertyValueReference
Chemical Name 4-[4-(methylsulfonyl)phenyl]-3-(phenyl-d5)-2(5H)-furanone[1]
Molecular Formula C₁₇H₉D₅O₄S[1]
Molecular Weight 319.39 g/mol [1]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO and DMF (~25 mg/mL), slightly soluble in ethanol (~0.1 mg/mL), and insoluble in water.[2][3][4]
Storage (Powder) -20°C for up to 2 years[1]
Storage (in DMSO) -80°C for up to 6 months, -20°C for up to 1 month[1]

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Amber glass vial with a PTFE-lined cap for storage

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed powder to a Class A volumetric flask. Add a portion of DMSO (approximately 50-70% of the final volume) to the flask.

  • Mixing: Gently swirl the flask or use a vortex mixer at a low setting to dissolve the powder completely. Ensure no solid particles are visible.

  • Volume Adjustment: Once the solid is fully dissolved, add DMSO to the flask to reach the final volume mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a properly labeled amber glass vial. Store the stock solution at -20°C or -80°C for long-term stability.[1]

Preparation of this compound Working Solutions

This protocol outlines the serial dilution of the stock solution to prepare working solutions at various concentrations. The example below details the preparation of a 1 µg/mL intermediate solution and subsequent working solutions.

Materials:

  • 1 mg/mL this compound stock solution

  • Acetonitrile or Methanol, HPLC or LC-MS grade

  • Calibrated pipettes and sterile pipette tips

  • Microcentrifuge tubes or small volume amber glass vials

Procedure for 1 µg/mL Intermediate Solution:

  • Dilution Calculation: To prepare a 1 µg/mL (1000 ng/mL) intermediate solution from a 1 mg/mL (1,000,000 ng/mL) stock solution, a 1:1000 dilution is required.

  • Pipetting: Pipette 10 µL of the 1 mg/mL this compound stock solution into a labeled microcentrifuge tube.

  • Dilution: Add 990 µL of the desired diluent (e.g., acetonitrile or methanol) to the tube.

  • Mixing: Vortex the solution gently to ensure thorough mixing.

Procedure for Final Working Solutions (e.g., 100 ng/mL):

  • Serial Dilution: Perform a 1:10 serial dilution of the 1 µg/mL intermediate solution to obtain a 100 ng/mL working solution.

  • Pipetting: Pipette 100 µL of the 1 µg/mL intermediate solution into a new labeled tube.

  • Dilution: Add 900 µL of the diluent.

  • Mixing: Vortex the solution. This working solution is now ready to be spiked into analytical samples.

Table 2: Example Dilution Scheme for this compound Working Solutions

SolutionStarting SolutionVolume of Starting SolutionDiluent VolumeFinal Concentration
Stock Solution This compound Powder1 mg1 mL DMSO1 mg/mL
Intermediate Solution Stock Solution10 µL990 µL Acetonitrile1 µg/mL
Working Solution 1 Intermediate Solution100 µL900 µL Acetonitrile100 ng/mL
Working Solution 2 Working Solution 1100 µL900 µL Acetonitrile10 ng/mL

Experimental Workflow and Signaling Pathway

Workflow for Solution Preparation

The following diagram illustrates the sequential steps involved in the preparation of this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store at -20°C / -80°C volume->store_stock dilute1 Prepare Intermediate Solution (e.g., 1 µg/mL) store_stock->dilute1 Use Stock Solution dilute2 Perform Serial Dilutions dilute1->dilute2 spike Spike into Samples dilute2->spike G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) COX2->PGs Produces Inflammation Inflammation & Pain PGs->Inflammation Mediates Rofecoxib This compound Rofecoxib->COX2 Inhibits

References

Application Notes and Protocols for the Quantitative Analysis of Rofecoxib and Rofecoxib-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Rofecoxib and its deuterated internal standard, Rofecoxib-d5, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is essential for pharmacokinetic studies, drug metabolism research, and bioequivalence trials.

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Accurate and precise quantification of Rofecoxib in biological samples is crucial for assessing its therapeutic efficacy and safety profile. This document outlines the key mass spectrometry parameters and a comprehensive experimental protocol for the simultaneous determination of Rofecoxib and its stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard ensures high accuracy and corrects for variations in sample preparation and instrument response.

Mass Spectrometry Parameters

The successful quantitative analysis of Rofecoxib and this compound relies on optimized mass spectrometry parameters for selective and sensitive detection. The following tables summarize the recommended parameters for Multiple Reaction Monitoring (MRM) analysis. The primary mode of ionization is negative ion electrospray ionization (ESI), which has been shown to be effective for these analytes.

Table 1: Mass Spectrometry Parameters for Rofecoxib

ParameterValue
Precursor Ion (m/z)313.1
Product Ion (m/z)257.1
Ionization ModeNegative ESI
Collision Energy (eV)25 (Nominal)
Dwell Time (ms)100

Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)

ParameterValue
Precursor Ion (m/z)318.1
Product Ion (m/z)262.1
Ionization ModeNegative ESI
Collision Energy (eV)25 (Nominal)
Dwell Time (ms)100

Note: The exact optimal collision energy may vary depending on the specific mass spectrometer used and should be empirically determined.

Experimental Protocol

This protocol details the necessary steps for sample preparation, liquid chromatography separation, and mass spectrometric analysis.

Materials and Reagents
  • Rofecoxib analytical standard

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Methyl tert-butyl ether (MTBE)

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 3.3).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.

  • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 30% B

    • 3.1-5.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Visualization of Experimental Workflow and Key Parameters

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of the key mass spectrometry parameters.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Vortex & Centrifuge add_mtbe->vortex2 extract Extract Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification Mass_Spectrometry_Parameters cluster_rofecoxib Rofecoxib cluster_rofecoxib_d5 This compound (IS) cluster_instrument Mass Spectrometer Settings R_precursor Precursor Ion (m/z 313.1) R_product Product Ion (m/z 257.1) R_precursor->R_product Fragmentation ionization Negative ESI R_precursor->ionization R_ce Collision Energy (25 eV) mrm MRM Mode R_product->mrm IS_precursor Precursor Ion (m/z 318.1) IS_product Product Ion (m/z 262.1) IS_precursor->IS_product Fragmentation IS_precursor->ionization IS_ce Collision Energy (25 eV) IS_product->mrm

Application of Rofecoxib-d5 in Bioequivalence Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Rofecoxib-d5 as an internal standard in bioequivalence studies of Rofecoxib. It is designed to offer a comprehensive resource for professionals in the field of drug development and bioanalysis.

Introduction to Rofecoxib and Bioequivalence

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Bioequivalence studies are crucial in generic drug development to demonstrate that the generic product has the same rate and extent of absorption as the reference listed drug.[3][4] Accurate and precise quantification of the drug in biological matrices is paramount for the successful outcome of these studies.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound is an ideal internal standard as it shares identical physicochemical properties with the unlabeled analyte, Rofecoxib, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction efficiency and matrix effects, leading to highly accurate and precise quantification.

Quantitative Data from Rofecoxib Bioequivalence Studies

The following tables summarize key pharmacokinetic parameters obtained from representative bioequivalence studies of Rofecoxib. These studies typically employ a randomized, crossover design in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Rofecoxib (25 mg Tablet) in a Bioequivalence Study

ParameterTest Formulation (Mean)Reference Formulation (Mean)
Cmax (ng/mL) 192.07187.35
AUC0-t (ng·h/mL) 3613.843501.56
tmax (h) 3.75 (median)4.00 (median)
t1/2 (h) 10.6610.61

Data sourced from a bioequivalence study of 25 mg Rofecoxib tablets.[5]

Table 2: 90% Confidence Intervals for the Ratio of Test to Reference Formulation

Parameter90% Confidence IntervalAcceptance Range
Cmax 0.96 - 1.100.80 - 1.25
AUC0-t 0.99 - 1.100.80 - 1.25

The confidence intervals for both Cmax and AUC0-t fall within the standard acceptance range for bioequivalence.[5]

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for a Rofecoxib formulation would follow a single-dose, two-period, two-sequence, crossover design under fasting conditions.

  • Subjects: A sufficient number of healthy adult male and/or female volunteers.

  • Dosing: A single oral dose of the test and reference Rofecoxib formulations, separated by a washout period of at least 7 days.[5]

  • Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Rofecoxib in Human Plasma

This protocol outlines the quantification of Rofecoxib in human plasma using this compound as an internal standard.

3.2.1. Materials and Reagents

  • Rofecoxib reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

3.2.2. Sample Preparation (Protein Precipitation Method)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 20 µL of this compound working solution (at a concentration that provides a consistent and strong signal).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3.2.3. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Isocratic or a suitable gradient for optimal separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.2.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Rofecoxib: m/z 315.1 → 287.1 (example)this compound: m/z 320.1 → 287.1 (inferred)
Collision Energy Optimized for each transition
Dwell Time 100-200 ms

Note: The exact MRM transitions and collision energies should be optimized in-house for the specific mass spectrometer being used. The precursor ion for this compound is inferred based on its molecular weight, and the product ion is assumed to be the same as the unlabeled compound as the deuterium atoms are on the phenyl ring not typically lost in fragmentation.

Visualizations

Rofecoxib Mechanism of Action: COX-2 Inhibition Pathway

Rofecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Rofecoxib Rofecoxib Rofecoxib->COX2 Inhibits

Caption: Rofecoxib's inhibition of the COX-2 enzyme pathway.

Experimental Workflow for Bioequivalence Study

Bioequivalence_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Volunteer_Screening Volunteer Screening & Enrollment Dosing Dosing (Test/Reference) Crossover Design Volunteer_Screening->Dosing Blood_Sampling Blood Sampling (Time Points) Dosing->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Sample_Preparation Sample Preparation (with this compound) Plasma_Processing->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Pharmacokinetic_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) LC_MS_MS->Pharmacokinetic_Analysis Statistical_Analysis Statistical Analysis (90% Confidence Intervals) Pharmacokinetic_Analysis->Statistical_Analysis Bioequivalence_Conclusion Bioequivalence Conclusion Statistical_Analysis->Bioequivalence_Conclusion

Caption: Workflow of a Rofecoxib bioequivalence study.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the bioanalytical portion of Rofecoxib bioequivalence studies. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists involved in the development of generic Rofecoxib formulations, ensuring adherence to regulatory standards and the generation of reliable data.

References

Application Note: Solid-Phase Extraction of Rofecoxib from Human Plasma Using Rofecoxib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of Rofecoxib in human plasma. The protocol utilizes Rofecoxib-d5 as a deuterated internal standard to ensure high accuracy and precision. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The straightforward SPE procedure provides high recovery and minimizes matrix effects, making it amenable to subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Although withdrawn from the market, it remains a compound of interest in toxicological and pharmacological research. Accurate quantification of Rofecoxib in biological matrices is crucial for these studies. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex matrices like plasma.[3][4] This method offers significant advantages over liquid-liquid extraction, including higher throughput, reduced solvent consumption, and improved reproducibility. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.

Physicochemical Properties of Rofecoxib

Understanding the physicochemical properties of Rofecoxib is essential for developing an effective SPE method.

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₄S[1][5]
Molecular Weight314.36 g/mol [1][5]
SolubilityPoorly water-soluble[6]
Protein BindingHighly plasma-protein bound[6]
Chemical ClassSulfone, Butenolide[1]

Note: this compound is expected to have nearly identical physicochemical properties to Rofecoxib, allowing for co-extraction.

Experimental Protocol

This protocol is designed for the extraction of Rofecoxib from human plasma using a generic C18 SPE cartridge.

3.1. Materials and Reagents

  • Rofecoxib and this compound analytical standards

  • Human plasma (K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88%)

  • C18 Solid-Phase Extraction Cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

3.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 500 µL of plasma.

  • Spike with 20 µL of this compound internal standard working solution (concentration will depend on the analytical method's sensitivity).

  • Vortex for 10 seconds.

  • Add 500 µL of 2% formic acid in water to the plasma sample.

  • Vortex for 30 seconds to mix and precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for SPE.

3.3. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC grade water. Do not allow the cartridge to dry out.

  • Loading: Load the entire pre-treated plasma supernatant onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove less polar interferences.

    • Dry the cartridge under high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute Rofecoxib and this compound from the cartridge with 2 x 1 mL aliquots of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 acetonitrile:water).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes the expected performance characteristics of this SPE method based on typical results for Rofecoxib analysis in plasma.

ParameterRofecoxibThis compound
Recovery (%) > 85%> 85%
Matrix Effect (%) 90-110%90-110%
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Lower Limit of Quantification (LLOQ) 10 ng/mLN/A

Note: These are representative values and should be confirmed during method validation.[3][7]

Workflow Visualization

The following diagram illustrates the complete workflow of the solid-phase extraction method for Rofecoxib.

SPE_Workflow cluster_spe Solid-Phase Extraction plasma 1. Plasma Sample (500 µL) is_spike 2. Spike with this compound IS plasma->is_spike pretreat 3. Add 2% Formic Acid (500 µL) Vortex & Centrifuge is_spike->pretreat supernatant 4. Collect Supernatant pretreat->supernatant condition 5. Condition C18 Cartridge (Methanol, Water) load 6. Load Supernatant supernatant->load wash1 7. Wash 1 (5% Methanol) load->wash1 wash2 8. Wash 2 (20% Methanol) & Dry wash1->wash2 elute 9. Elute (2 x 1 mL Methanol) wash2->elute drydown 10. Evaporate to Dryness elute->drydown reconstitute 11. Reconstitute in Mobile Phase drydown->reconstitute analysis 12. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow diagram of the solid-phase extraction protocol for Rofecoxib.

Conclusion

The described solid-phase extraction method using this compound as an internal standard provides a reliable and efficient means of isolating Rofecoxib from human plasma. The protocol is straightforward, utilizes common laboratory reagents and equipment, and is suitable for high-throughput bioanalytical applications. The clean extracts obtained are compatible with sensitive analytical techniques such as LC-MS/MS, allowing for accurate and precise quantification of Rofecoxib in clinical and research settings. As with any bioanalytical method, validation should be performed in the target laboratory to ensure it meets the specific requirements of the intended application.

References

Application Note: Quantitative Analysis of Rofecoxib in Human Urine using Rofecoxib-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of total Rofecoxib in human urine samples. The protocol employs a stable isotope-labeled internal standard, Rofecoxib-d5, to ensure accuracy and precision. Sample preparation involves enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration. Analyte separation and detection are achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Rofecoxib.

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[1] Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism. In humans, Rofecoxib is extensively metabolized, with the majority of the dose excreted in urine as metabolites, including glucuronide conjugates.[2][3] Less than 1% of the parent drug is recovered unchanged in the urine.[2] Therefore, to accurately assess the total amount of Rofecoxib excreted, a hydrolysis step is necessary to cleave the conjugated metabolites back to the parent form.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry. The SIL-IS co-elutes chromatographically with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision. This document provides a detailed protocol for a validated LC-MS/MS assay for total Rofecoxib in human urine, utilizing this compound as the internal standard.

Experimental

Materials and Reagents
  • Standards: Rofecoxib, this compound (analytical grade)

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ammonium acetate, Sodium acetate

  • Enzyme: β-glucuronidase from E. coli

  • Water: Deionized water (18.2 MΩ·cm)

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges

  • Control Matrix: Blank human urine

Instrumentation
  • LC System: UPLC or HPLC system capable of binary gradient elution.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rofecoxib and this compound in methanol.

  • Working Calibration Standards: Serially dilute the Rofecoxib stock solution with 50:50 methanol:water to prepare working standards for spiking into blank urine.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

Methodology

Sample Preparation Workflow

A visual representation of the sample preparation and analysis workflow is provided below.

G Figure 1. Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample (200 µL) spike Spike with this compound IS urine->spike hydrolysis Add Acetate Buffer & β-glucuronidase Incubate at 60°C for 2 hours spike->hydrolysis spe_load Load onto Conditioned HLB SPE Cartridge hydrolysis->spe_load spe_wash Wash with 5% Methanol/Water spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Figure 1. Experimental Workflow

Detailed Protocol
  • Sample Thawing: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.

  • Aliquoting and Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of the urine sample (or calibration standard/QC). Add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Enzymatic Hydrolysis: Add 100 µL of 1 M sodium acetate buffer (pH 5.0). Add 10 µL of β-glucuronidase solution (≥5000 units/mL). Vortex briefly.

  • Incubation: Incubate the mixture at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load: Load the entire hydrolyzed sample onto the SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 10% B to 95% B over 3.0 min, hold for 1.0 min, return to initial conditions

| Run Time | 5.5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Nitrogen, 800 L/hr

| Cone Gas | Nitrogen, 50 L/hr |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Rofecoxib 315.1 287.1 30 15

| This compound | 320.1 | 292.1 | 30 | 15 |

Results

Calibration Curve and Linearity

The assay was linear over the concentration range of 1.0 to 500 ng/mL for Rofecoxib in human urine. The calibration curve was constructed by plotting the peak area ratio of Rofecoxib to this compound against the nominal concentration. A weighted (1/x²) linear regression was used for quantification.

Table 4: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LLOQ) 0.025 1.02 102.0
2.5 0.063 2.48 99.2
10.0 0.254 10.1 101.0
50.0 1.26 50.5 101.0
200.0 5.01 198.9 99.5
400.0 10.05 401.2 100.3
500.0 (ULOQ) 12.48 498.5 99.7

A correlation coefficient (r²) of >0.998 was consistently achieved.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at three concentration levels. The results demonstrate that the method is accurate and precise.[4]

Table 5: Intra- and Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-Day Mean ± SD (n=6) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Mean ± SD (n=18) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
Low (LQC) 3.0 2.95 ± 0.13 4.4 98.3 3.04 ± 0.18 5.9 101.3
Medium (MQC) 100.0 101.2 ± 3.5 3.5 101.2 98.7 ± 4.6 4.7 98.7

| High (HQC) | 375.0 | 380.5 ± 11.8 | 3.1 | 101.5 | 371.6 ± 15.2 | 4.1 | 99.1 |

Lower Limit of Quantification (LLOQ)

The LLOQ was established at 1.0 ng/mL, which is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (80-120%).[5]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of total Rofecoxib in human urine. The inclusion of an enzymatic hydrolysis step allows for the measurement of both parent drug and its major conjugated metabolites. The use of this compound as an internal standard ensures high accuracy and corrects for matrix variability. This application note serves as a comprehensive guide for researchers performing pharmacokinetic or clinical studies involving Rofecoxib.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Methods for Rofecoxib and Rofecoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Rofecoxib using its deuterated internal standard, Rofecoxib-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters and MRM transitions for Rofecoxib and this compound?

The analysis is typically performed using a triple quadrupole mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, often in negative ion mode, which has been shown to be effective.[1][2] The Multiple Reaction Monitoring (MRM) transitions are crucial for selectivity and sensitivity.

Table 1: Recommended Mass Spectrometry Parameters

Parameter Analyte Setting Reference
Ionization Mode Rofecoxib & this compound Negative Ion ESI or APCI [1][2]
Precursor Ion (Q1) Rofecoxib m/z 313.1 [1]
This compound m/z 318.1 Inferred from[1][3]
Product Ion (Q3) Rofecoxib m/z 257.1 [1]
This compound m/z 262.1 Inferred from[1][3]
IonSpray Voltage - ~ -4500 V [2]
Source Temperature - 450-700 °C [2][4]
Curtain Gas (CUR) - ~ 20 psi [2]

| Nebulizer Gas (NEB) | - | ~ 30 psi |[2] |

Note: The exact parameters for this compound are inferred from the structure of Rofecoxib and its common fragmentation patterns. The pentadeuterated phenyl group results in a +5 Da shift for both the precursor and the primary product ion.[1][3] These values should be confirmed and optimized by infusing the analytical standards into the mass spectrometer.

Q2: What are the typical liquid chromatography (LC) conditions for separating Rofecoxib?

Reversed-phase chromatography is the standard approach for Rofecoxib analysis. A C18 or C8 column provides good retention and peak shape. Isocratic or gradient elution can be employed depending on the complexity of the sample matrix and desired run time.

Table 2: Typical Liquid Chromatography Conditions

Parameter Recommended Condition Reference
Column Reversed-phase C18 or C8, e.g., 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size [1][4][5]
Mobile Phase A Water with 0.1% Formic Acid or an ammonium acetate/formate buffer (5-10 mM) [4][5][6]
Mobile Phase B Acetonitrile or Methanol [1][7]
Elution Type Isocratic (e.g., 50:50 Acetonitrile:Water) or Gradient [1]
Flow Rate 0.2 - 0.7 mL/min [1][4][5]
Column Temperature 40 °C [4][5]

| Injection Volume | 5 - 20 µL |[4] |

Q3: What is the most effective sample preparation method for extracting Rofecoxib from plasma?

Both liquid-liquid extraction (LLE) and protein precipitation (PPT) are viable methods. LLE is often preferred for cleaner extracts, which can minimize matrix effects and improve assay robustness. PPT is faster but may result in more matrix components being co-extracted.

  • Liquid-Liquid Extraction (LLE): This method involves extracting the drug from a buffered plasma sample into an immiscible organic solvent like ethyl acetate or 1-chlorobutane.[8][9] It is highly effective at removing salts and phospholipids.

  • Protein Precipitation (PPT): A simpler method where a water-miscible organic solvent like acetonitrile is added to the plasma to precipitate proteins.[5] While fast, it may not remove all interfering substances.

Experimental Protocols & Workflows

Protocol 1: Liquid-Liquid Extraction of Rofecoxib from Human Plasma

This protocol is adapted from established methodologies for extracting Rofecoxib from plasma samples.[8]

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex briefly.

  • Buffering: Add 100 µL of 0.05 M acetate buffer (pH 4.5).

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing: Vortex the tube vigorously for 90 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge at a minimum of 2500 x g for 5 minutes to separate the organic and aqueous layers.[8]

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the LC mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

The overall process from sample receipt to final data involves several key stages.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Ratio to IS) Integrate->Quantify

Caption: High-level workflow for Rofecoxib bioanalysis.

Troubleshooting Guide

Q: My signal intensity is low or inconsistent. What should I check?

Low or variable signal intensity is a common issue that can originate from the sample, the LC system, or the MS detector. A logical troubleshooting approach is necessary.

G cluster_MS Mass Spectrometer cluster_LC LC System cluster_Sample Sample Preparation Start Low or Inconsistent Signal CheckTuning 1. Infuse Standard Is the signal strong and stable? Start->CheckTuning MS Issue? CheckLeaks 1. Check for Leaks (Fittings, pump seals) Start->CheckLeaks LC Issue? CheckRecovery 1. Evaluate Extraction Recovery Spike pre- vs. post-extraction Start->CheckRecovery Prep Issue? CleanSource 2. Clean Ion Source (Capillary, cone, lens) CheckTuning->CleanSource No CheckColumn 2. Check Column Performance Is peak shape/retention okay? CheckLeaks->CheckColumn No CheckMatrix 2. Investigate Matrix Effects Compare signal in solvent vs. matrix CheckRecovery->CheckMatrix No

Caption: Troubleshooting logic for low signal intensity.

  • Mass Spectrometer:

    • Tuning/Calibration: Ensure the instrument has been recently tuned and calibrated according to the manufacturer's specifications.

    • Direct Infusion: Infuse a standard solution of Rofecoxib directly into the source. If the signal is still low, the issue is likely with the MS settings or source cleanliness. Optimize source parameters like temperature and gas flows.[2][4]

    • Source Cleaning: The ion source (capillary, cone/orifice) can become contaminated over time. Follow the manufacturer's protocol for cleaning.

  • Liquid Chromatography:

    • Leaks: Check for any leaks in the system, as this can lead to inconsistent flow rates and pressure fluctuations, affecting signal stability.

    • Column Health: A degraded or clogged column can cause poor peak shape and reduced signal. Try flushing the column or replacing it if necessary.

    • Mobile Phase: Ensure the mobile phases are correctly prepared, degassed, and that the pH is appropriate for the analyte and column chemistry.[7]

  • Sample Preparation:

    • Extraction Recovery: Inefficient extraction will lead to low signal. Perform a recovery experiment by comparing the response of a sample spiked before extraction to one spiked after extraction. If recovery is low (<85%), re-optimize the LLE procedure (e.g., change solvent, adjust pH).

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of Rofecoxib. The use of this compound helps correct for this, but severe suppression can still lower the signal-to-noise ratio. A cleaner sample preparation method (like LLE over PPT) or chromatographic adjustments to separate Rofecoxib from the suppression zone may be needed.

Q: I am observing poor peak shape (tailing or fronting). What are the causes?

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the analyte and the column stationary phase (e.g., interaction of a basic analyte with acidic residual silanols). It can also be caused by a partially blocked column frit or void volume in the column.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of an acid like formic acid (0.1%) to the mobile phase to protonate silanols and reduce secondary interactions.[5]

      • Column Flush/Replacement: Reverse flush the column to remove particulates from the frit. If the problem persists, the column may be damaged and require replacement.

  • Peak Fronting:

    • Cause: Typically a result of column overload, where too much sample mass has been injected. It can also be caused by a sample solvent that is much stronger than the initial mobile phase.

    • Solution:

      • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.

      • Match Sample Solvent: Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase conditions to ensure proper peak focusing at the head of the column.

Q: My retention times are shifting between injections. What should I do?

  • Cause: Shifting retention times usually indicate a problem with the LC system's stability.

    • Solution:

      • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time is critical.

      • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump or faulty check valves. Degas the mobile phases thoroughly and prime the pumps.

      • Column Temperature: Verify that the column oven is maintaining a consistent temperature, as temperature fluctuations can affect retention time.[4][5]

      • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase carefully.

References

Navigating Matrix Effects with Rofecoxib-d5: A Bioanalyst's Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring the accuracy and reliability of bioanalytical data is paramount. When utilizing deuterated internal standards like Rofecoxib-d5, unexpected matrix effects can pose a significant challenge, leading to costly delays and questionable results. This technical support center provides a comprehensive resource for troubleshooting these issues, offering detailed guides, frequently asked questions, and robust experimental protocols.

Troubleshooting Guide: Addressing this compound Variability

Unexpected results when using this compound as an internal standard often point towards matrix effects that are not being adequately compensated for. This guide provides a systematic approach to identifying and resolving these issues.

Question: My this compound internal standard (IS) response is highly variable between samples. What are the potential causes and how can I troubleshoot this?

Answer:

High variability in the this compound signal is a common indicator of inconsistent matrix effects. Here’s a step-by-step troubleshooting workflow:

  • Initial Investigation:

    • Review Sample Preparation: Ensure consistency in sample handling, including thawing, vortexing, and extraction procedures. Inconsistencies can lead to variable recoveries and matrix effects.

    • Check for Contamination: Investigate potential sources of contamination in reagents, solvents, or collection tubes that could interfere with the analysis.

    • Examine Chromatograms: Look for co-eluting peaks or shifts in retention time for both Rofecoxib and this compound. Even slight shifts can expose the analyte and IS to different matrix environments.[1]

  • Experimental Evaluation:

    • Perform a Post-Column Infusion Experiment: This will help identify regions in the chromatogram where significant ion suppression or enhancement is occurring.

    • Assess Matrix Factor: Quantify the matrix effect by comparing the response of this compound in post-extraction spiked blank matrix to its response in a neat solution. A significant deviation from a matrix factor of 1 indicates a strong matrix effect.

    • Compare Different Lots of Matrix: Evaluate the matrix effect across at least six different lots of the biological matrix to assess inter-subject variability.

  • Mitigation Strategies:

    • Optimize Sample Preparation: The choice of sample cleanup is critical. Consider switching to a more rigorous extraction technique to remove interfering matrix components.

    • Chromatographic Adjustments: Modify the HPLC gradient, column chemistry, or mobile phase composition to separate Rofecoxib and this compound from the regions of high ion suppression identified by post-column infusion.

    • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components causing the interference.

Troubleshooting_Workflow start High this compound Variability Observed initial_investigation Initial Investigation - Review Sample Prep - Check for Contamination - Examine Chromatograms start->initial_investigation experimental_eval Experimental Evaluation - Post-Column Infusion - Assess Matrix Factor - Test Different Matrix Lots initial_investigation->experimental_eval Issue Persists mitigation Mitigation Strategies - Optimize Sample Prep - Adjust Chromatography - Sample Dilution experimental_eval->mitigation Matrix Effect Confirmed revalidate Re-validate Method mitigation->revalidate

Troubleshooting workflow for this compound variability.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard, this compound, not compensating for the matrix effect on Rofecoxib?

While stable isotope-labeled internal standards like this compound are designed to co-elute and experience the same ionization effects as the analyte, differential matrix effects can occur. This can be due to:

  • Chromatographic Isotope Effect: The deuterium atoms can cause a slight change in the physicochemical properties of the molecule, leading to a small shift in retention time. If this shift moves the internal standard into a region of different ion suppression or enhancement compared to the analyte, it will not track effectively.[1]

  • Analyte Concentration Effects: At very high analyte concentrations, there can be competition for ionization, which may affect the analyte and internal standard differently.

  • Specific Matrix Interferences: Certain endogenous components, such as phospholipids or metabolites, may have a greater impact on the ionization of either the analyte or the internal standard.

Q2: What is the most effective sample preparation technique to minimize matrix effects for Rofecoxib?

The optimal sample preparation method depends on the complexity of the matrix and the required sensitivity. Here is a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components that can cause ion suppression.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. However, the recovery of more polar analytes can be challenging, and it is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. It provides the cleanest extracts and allows for sample concentration, leading to better sensitivity and reduced matrix effects.

Q3: How do I perform a post-column infusion experiment to assess matrix effects?

A post-column infusion experiment is a qualitative technique to visualize the regions of ion suppression or enhancement in your chromatographic run. A detailed protocol is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following tables summarize representative data for matrix effects and recovery for Rofecoxib and a similar COX-2 inhibitor, Valdecoxib, using different sample preparation methods. This data can help guide the selection of an appropriate extraction technique.

Table 1: Matrix Effect (Ion Suppression/Enhancement) for Rofecoxib and Valdecoxib in Human Plasma

AnalyteSample Preparation MethodMatrix Effect (%)Reference
RofecoxibLiquid-Liquid ExtractionNot explicitly quantified, but method was successful[3]
ValdecoxibSolid-Phase Extraction (C18)Ionization Efficiency >72%[4]
ValdecoxibProtein Precipitation (Acetonitrile)Not explicitly quantified, but method was successful[5]

Note: A matrix effect of 100% indicates no effect. <100% indicates ion suppression, and >100% indicates ion enhancement. Ionization efficiency is often reported as (100% - %Suppression).

Table 2: Recovery of Rofecoxib and Valdecoxib from Biological Matrices

AnalyteMatrixSample Preparation MethodRecovery (%)Reference
RofecoxibHuman PlasmaLiquid-Liquid Extraction86 ± 6.5[3]
RofecoxibMuscleLiquid-Liquid Extraction109[6]
ValdecoxibHuman PlasmaSolid-Phase Extraction (C18)91[4]
Valdecoxib MetaboliteHuman PlasmaSolid-Phase Extraction (C18)86[4]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

This protocol allows for the qualitative assessment of matrix effects across the chromatographic timeline.

Objective: To identify regions of ion suppression or enhancement in the LC-MS/MS system when injecting a blank extracted matrix sample.

Materials:

  • LC-MS/MS system with a T-connector

  • Syringe pump

  • Solution of this compound in mobile phase (e.g., 100 ng/mL)

  • Blank, extracted biological matrix (e.g., plasma processed by PPT)

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Place a T-connector between the column outlet and the mass spectrometer inlet.

  • Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream via the T-connector using the syringe pump.

  • Monitor the this compound signal to establish a stable baseline.

  • Inject a blank, extracted matrix sample onto the column.

  • Monitor the this compound signal throughout the chromatographic run.

  • Any deviation from the stable baseline indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Blank Matrix Injection) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Connector Column->T_Connector Syringe_Pump Syringe Pump (this compound Solution) Syringe_Pump->T_Connector MS Mass Spectrometer T_Connector->MS

Diagram of a post-column infusion setup.
Protocol 2: Solid-Phase Extraction (SPE) for Rofecoxib

This protocol provides a general procedure for extracting Rofecoxib from plasma using a C18 SPE cartridge. Optimization may be required based on the specific cartridge and equipment used.

Objective: To extract Rofecoxib and this compound from plasma with high recovery and minimal matrix effects.

Materials:

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Plasma sample containing Rofecoxib and spiked with this compound

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Wash solvent (e.g., 5% Methanol in water)

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute Rofecoxib and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a known volume of reconstitution solvent (e.g., 100 µL) for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Rofecoxib

This protocol outlines a general LLE procedure for Rofecoxib from plasma.

Objective: To extract Rofecoxib and this compound from plasma using an organic solvent.

Materials:

  • Plasma sample containing Rofecoxib and spiked with this compound

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • pH adjusting reagent (e.g., buffer or dilute acid/base)

  • Centrifuge

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • To 200 µL of plasma in a centrifuge tube, add the this compound internal standard.

  • Adjust the pH of the sample as needed to ensure Rofecoxib is in a non-ionized state (typically acidic for acidic drugs).

  • Add 1 mL of the extraction solvent.

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in reconstitution solvent for analysis.

By following these troubleshooting guides and experimental protocols, researchers can more effectively identify, understand, and mitigate matrix effects when using this compound in bioanalysis, ultimately leading to more robust and reliable data.

References

Technical Support Center: Rofecoxib-d5 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Rofecoxib-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of this internal standard during sample preparation for bioanalytical methods such as LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of Rofecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme[1][2][3][4]. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard[5]. It is chemically identical to the analyte (Rofecoxib) but has a different mass due to the deuterium atoms[6][7]. This allows it to mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. By adding a known amount of this compound to every sample, it can effectively normalize variations in sample preparation and instrument response, leading to improved accuracy and precision in the final measurement[5][8][9].

Q2: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery is a frequent issue in sample preparation and can stem from several factors across different extraction techniques[10][11]. The most common causes include:

  • Suboptimal pH: The pH of the sample can affect the charge state of this compound, influencing its solubility in extraction solvents and its retention on solid-phase extraction (SPE) sorbents.

  • Incorrect Solvent Choice: The polarity and strength of the solvents used for washing and elution are critical. A wash solvent that is too strong can prematurely elute the this compound, while an elution solvent that is too weak will result in incomplete recovery from the sorbent[12][13].

  • Procedural Errors: Inconsistent execution of the protocol, such as allowing an SPE cartridge to dry out before sample loading or insufficient vortexing during liquid-liquid extraction (LLE), can lead to variable and low recovery[11][12].

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer[14].

  • Analyte Adsorption: this compound, like many organic molecules, can adsorb to the surfaces of plasticware (e.g., vials, pipette tips), leading to losses[15].

Q3: When is the best time to add the this compound internal standard to my samples?

For the most accurate quantification, the internal standard should be added to the sample as early as possible in the sample preparation workflow[9]. This ensures that the internal standard experiences the same potential for loss as the analyte during all subsequent steps, including protein precipitation, extraction, evaporation, and reconstitution. Adding the internal standard just before injection into the LC-MS system will only correct for variability in injection volume and instrument response, not for losses during sample cleanup[5].

Troubleshooting Guides

This section provides detailed guides for troubleshooting low this compound recovery in three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Guide 1: Protein Precipitation (PPT)

Protein precipitation is a common method for removing the bulk of proteins from biological samples. However, the analyte or internal standard can be lost through co-precipitation or incomplete extraction from the resulting protein pellet.

Problem: Low this compound recovery after PPT.

Potential Cause Troubleshooting Step Expected Outcome
Co-precipitation with Proteins The choice of precipitating solvent can influence how much analyte is trapped in the protein pellet[16]. Test different organic solvents.Improved recovery by minimizing the interaction between this compound and the precipitated proteins.
Incorrect Solvent-to-Sample Ratio A low ratio may not be sufficient to precipitate all proteins, while a very high ratio can dilute the sample excessively.Optimal protein removal without significant analyte loss.
Insufficient Vortexing/Mixing Inadequate mixing can lead to incomplete protein precipitation and inefficient extraction of the analyte into the supernatant.Consistent and higher recovery due to thorough mixing and extraction.
Suboptimal pH The pH can affect the solubility of this compound in the supernatant.Enhanced recovery by ensuring this compound remains in the liquid phase.
Illustrative Data: Optimizing PPT Solvent
Precipitation Solvent Solvent:Plasma Ratio (v/v) Average this compound Recovery (%) RSD (%)
Acetonitrile3:185.24.5
Methanol3:178.65.1
Acetonitrile with 1% Formic Acid3:192.53.2
Zinc Sulfate/Methanol1:288.94.0
Note: This data is for illustrative purposes only.
Experimental Protocol: Optimizing Protein Precipitation
  • Aliquot 100 µL of blank plasma into five sets of microcentrifuge tubes (n=3 for each set).

  • Spike each replicate with the working concentration of this compound.

  • Add the precipitation solvent to be tested (e.g., Acetonitrile, Methanol, Acetonitrile with 1% Formic Acid) at a specific ratio (e.g., 3:1 v/v).

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Analyze by LC-MS and compare the peak area of this compound to a standard prepared in the final mobile phase to calculate recovery.

Guide 2: Solid-Phase Extraction (SPE)

SPE is used to clean up complex samples and concentrate analytes. Low recovery can occur at any of the key steps: load, wash, or elute.

Problem: Low this compound recovery after SPE.

Potential Cause Troubleshooting Step Expected Outcome
Analyte Breakthrough During Loading The sorbent is not retaining this compound. This could be due to an incorrect sorbent type or improper sample pre-treatment (e.g., wrong pH)[12].This compound is retained on the SPE cartridge, with minimal presence in the load effluent.
Analyte Loss During Washing The wash solvent is too strong and is stripping the this compound from the sorbent along with interferences[11].Interferences are removed while this compound remains bound to the sorbent.
Incomplete Elution The elution solvent is too weak to fully desorb the this compound from the sorbent, or the elution volume is insufficient[10][13].Quantitative elution of this compound from the sorbent into the collection tube.
Cartridge Drying Out Allowing the sorbent bed to dry out after conditioning and before sample loading can prevent proper interaction with the analyte[12].Consistent and high recovery by maintaining a wetted sorbent bed.
Illustrative Data: Optimizing SPE Elution Solvent
Elution Solvent Elution Volume (mL) Average this compound Recovery (%) RSD (%)
90:10 Methanol:Water175.46.8
5% Ammonium Hydroxide in Methanol194.22.5
5% Ammonium Hydroxide in Acetonitrile189.83.1
5% Ammonium Hydroxide in Methanol298.12.1
Note: This data is for illustrative purposes only.
Experimental Protocol: Systematic SPE Troubleshooting
  • Analyze Fractions: Perform the SPE procedure and collect the fractions from each step: the flow-through from the sample load, the wash solvent, and the final elution. Analyze each fraction by LC-MS to determine where the this compound is being lost.

  • If Loss is in Load/Wash:

    • Adjust pH: Modify the pH of the sample before loading to ensure this compound is in a state that will bind strongly to the sorbent (e.g., for reversed-phase SPE, a neutral state is often optimal).

    • Weaken Wash Solvent: Decrease the percentage of organic solvent in the wash step.

  • If Loss is due to Incomplete Elution:

    • Strengthen Elution Solvent: Increase the percentage of organic solvent or add a modifier (e.g., ammonium hydroxide for a basic compound, or formic acid for an acidic one) to disrupt the interaction between this compound and the sorbent[12].

    • Increase Elution Volume: Use a larger volume for elution or perform the elution in two smaller steps to ensure complete recovery[13].

Guide 3: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids.

Problem: Low this compound recovery after LLE.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pH of Aqueous Phase The pH of the sample determines the charge state of this compound, which dictates its partitioning into the organic solvent.Maximized partitioning of the neutral form of this compound into the organic phase.
Incorrect Extraction Solvent The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.High extraction efficiency with the selected solvent.
Emulsion Formation An emulsion layer can form at the interface of the aqueous and organic layers, trapping the analyte and preventing clear phase separation.A clean and sharp interface between the two phases, allowing for easy collection of the organic layer.
Insufficient Mixing or Phase Separation Inadequate vortexing can lead to poor extraction efficiency, while insufficient centrifugation may result in carryover of the aqueous phase.Complete extraction and clean separation of the desired phase.
Illustrative Data: Optimizing LLE Solvent and pH
Extraction Solvent Aqueous Phase pH Average this compound Recovery (%) RSD (%)
Ethyl Acetate7.072.15.9
Methyl tert-butyl ether (MTBE)7.085.64.2
MTBE4.095.33.3
Dichloromethane4.091.83.9
Note: This data is for illustrative purposes only.
Experimental Protocol: Optimizing LLE Conditions
  • Aliquot 100 µL of plasma into microcentrifuge tubes.

  • Spike with this compound internal standard.

  • Adjust the pH of the samples using a small volume of acid or base (e.g., formic acid to lower pH, ammonium hydroxide to raise it).

  • Add the organic extraction solvent (e.g., 500 µL of MTBE).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the organic (top) layer to a clean tube.

  • Evaporate the solvent and reconstitute the sample in mobile phase for LC-MS analysis.

  • Calculate recovery by comparing against a standard.

Visualizations

General Sample Preparation Workflow

This diagram illustrates a typical workflow for sample preparation in a bioanalytical laboratory, indicating the critical point for internal standard addition.

cluster_prep Sample Preparation Sample 1. Biological Sample (e.g., Plasma, Urine) IS_Addition 2. Add this compound Internal Standard Sample->IS_Addition Extraction 3. Extraction (PPT, SPE, or LLE) IS_Addition->Extraction Evap 4. Evaporation Extraction->Evap Recon 5. Reconstitution Evap->Recon Analysis 6. LC-MS Analysis Recon->Analysis

Caption: General workflow for bioanalytical sample preparation.

Troubleshooting Low Recovery

This decision tree provides a logical path for diagnosing the cause of low this compound recovery.

Start Low this compound Recovery Observed CheckMethod Which Extraction Method? Start->CheckMethod SPE Solid-Phase Extraction CheckMethod->SPE SPE LLE Liquid-Liquid Extraction CheckMethod->LLE LLE PPT Protein Precipitation CheckMethod->PPT PPT SPE_Check Analyze Load, Wash, & Elution Fractions SPE->SPE_Check LLE_Check Check pH & Solvent LLE->LLE_Check PPT_Check Check Solvent & Ratio PPT->PPT_Check SPE_LossLoad Loss in Load/Wash? - Adjust sample pH - Weaken wash solvent - Check sorbent choice SPE_Check->SPE_LossLoad Loss in Load/Wash SPE_LossElute Not in Eluate? - Strengthen elution solvent - Increase elution volume - Add modifier (acid/base) SPE_Check->SPE_LossElute Retained on Column LLE_Sol Optimize pH to ensure this compound is neutral. Test alternative organic solvents (e.g., MTBE, Ethyl Acetate) LLE_Check->LLE_Sol PPT_Sol Test different organic solvents (ACN vs MeOH). Optimize solvent:sample ratio. Ensure vigorous mixing. PPT_Check->PPT_Sol

Caption: Decision tree for troubleshooting low internal standard recovery.

Solid-Phase Extraction (SPE) Mechanism

This diagram illustrates the fundamental "Bind-Wash-Elute" principle of Solid-Phase Extraction.

Caption: The three essential steps of solid-phase extraction.

References

Technical Support Center: Rofecoxoxib-d5 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing signal suppression of Rofecoxib-d5 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled (deuterated) form of Rofecoxib. In quantitative mass spectrometry, it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled analyte (Rofecoxib), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source.[1] This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, ultimately leading to more precise and accurate quantification of Rofecoxib.

Q2: What is signal suppression and why does it affect this compound?

Signal suppression, also known as ion suppression, is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI).[2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[2] This interference reduces the number of analyte ions that reach the mass detector, leading to a decreased signal intensity.[2] Since this compound is designed to mimic the behavior of Rofecoxib, any suppression affecting the analyte will ideally also affect the internal standard to a similar degree. However, differential suppression can occur, leading to inaccurate quantification.

Q3: What are the common causes of this compound signal suppression?

The primary causes of signal suppression for this compound are co-eluting matrix components from biological samples such as plasma, urine, or tissue homogenates. These interfering substances can include:

  • Phospholipids: Abundant in plasma and tissue samples, phospholipids are notorious for causing significant ion suppression in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can crystallize in the ESI source, reducing ionization efficiency.

  • Other Endogenous Molecules: Components like proteins, peptides, and other small molecules can compete with this compound for ionization.

  • Co-administered Drugs: If other drugs or their metabolites are present in the sample, they may co-elute and interfere with the ionization of this compound.[3]

Q4: How can I determine if my this compound signal is being suppressed?

A common method to assess matrix effects is the post-extraction spike experiment.[4] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A lower peak area in the matrix sample indicates signal suppression.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal Intensity

Possible Cause: Significant matrix effects from the biological sample.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Protein Precipitation (PPT): While fast, PPT is the least effective method for removing phospholipids and other matrix components.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.

    • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.

  • Optimize Chromatographic Separation:

    • Increase Gradient Elution Time: A longer, shallower gradient can improve the separation of this compound from co-eluting matrix components.

    • Change Stationary Phase: Consider a different column chemistry (e.g., a phenyl-hexyl or biphenyl phase) that may offer different selectivity for this compound and interfering compounds.

    • Divert Flow: Use a divert valve to direct the early-eluting, highly polar matrix components (like salts) to waste instead of the mass spectrometer.

  • Adjust Mass Spectrometer Source Parameters:

    • Optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to enhance the ionization of this compound.

Issue 2: Poor Analyte/Internal Standard Peak Area Ratio Reproducibility

Possible Cause: Differential matrix effects, where Rofecoxib and this compound are not affected by signal suppression to the same extent.

Troubleshooting Steps:

  • Ensure Co-elution: Verify that the chromatographic peaks for Rofecoxib and this compound are perfectly co-eluting. Even a slight separation can expose them to different matrix environments as they enter the ESI source.

  • Investigate Matrix Lot-to-Lot Variability: Perform the post-extraction spike experiment using at least six different lots of blank matrix to assess the variability of the matrix effect.

  • Implement a More Robust Sample Cleanup: As detailed in Issue 1, move to a more effective sample preparation technique like SPE to minimize the overall matrix load.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the degree of signal suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike Rofecox-d5 into the blank biological matrix before extraction at a concentration that will result in the same final concentration as Set A, accounting for extraction recovery.

  • Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak area for this compound.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • An MF < 1 indicates signal suppression.

      • An MF > 1 indicates signal enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) x 100

Data Presentation: Comparison of Sample Preparation Techniques on this compound Signal
Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike in Plasma)Matrix Factor (MF)Recovery (%)
Protein Precipitation (PPT)1,250,000687,5000.5592%
Liquid-Liquid Extraction (LLE)1,250,000975,0000.7885%
Solid-Phase Extraction (SPE)1,250,0001,187,5000.9598%

Interpretation: The table clearly demonstrates that SPE is the most effective method for mitigating matrix effects for this compound in plasma, resulting in a Matrix Factor closest to 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt Fastest lle Liquid-Liquid Extraction start->lle Cleaner spe Solid-Phase Extraction start->spe Cleanest lc LC Separation ppt->lc lle->lc spe->lc ms MS/MS Detection lc->ms data_eval Assess Signal Suppression ms->data_eval pass Acceptable Signal data_eval->pass MF ≈ 1 fail Signal Suppressed data_eval->fail MF < 0.8 cluster_prep cluster_prep fail->cluster_prep Re-optimize

Caption: Experimental workflow for addressing this compound signal suppression.

troubleshooting_logic start Inconsistent this compound Signal check_coelution Verify Analyte/IS Co-elution start->check_coelution coeluting Perfect Co-elution check_coelution->coeluting Yes not_coeluting Adjust Chromatography check_coelution->not_coeluting No assess_matrix Assess Matrix Effect (Post-Spike) coeluting->assess_matrix not_coeluting->start matrix_ok Matrix Effect Acceptable (MF > 0.8) assess_matrix->matrix_ok Yes matrix_bad Significant Suppression (MF < 0.8) assess_matrix->matrix_bad No end_instrument Investigate Instrument Performance matrix_ok->end_instrument improve_cleanup Improve Sample Cleanup (LLE/SPE) matrix_bad->improve_cleanup improve_cleanup->assess_matrix end_ok Problem Resolved improve_cleanup->end_ok

Caption: Troubleshooting logic for inconsistent this compound signal.

References

Rofecoxib-d5 stability in different biological matrices and solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rofecoxib-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices and solvents. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Stability of this compound: An Overview

This compound, a deuterated analog of Rofecoxib, is often used as an internal standard in bioanalytical methods. Understanding its stability is critical for accurate quantification of the target analyte. Based on the known properties of Rofecoxib, its deuterated form is expected to be susceptible to degradation under certain conditions, primarily exposure to light and alkaline environments.

Key Stability Considerations:

  • Photosensitivity: Rofecoxib is known to undergo photocyclization when exposed to UV light. It is crucial to protect solutions containing this compound from light.

  • pH Sensitivity: In alkaline conditions, the lactone ring of Rofecoxib can be hydrolyzed, leading to the formation of a dicarboxylate degradant. Therefore, maintaining a neutral or slightly acidic pH is recommended for aqueous solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound signal over time in prepared samples. Degradation due to light exposure.Prepare and store all samples and solutions in amber vials or protect them from light using aluminum foil. Minimize exposure to ambient light during sample processing.
Degradation due to high pH.Ensure the final pH of the sample or solution is neutral or slightly acidic. If working with basic samples, neutralize them as soon as possible. For long-term storage, consider buffering the matrix.
Inconsistent this compound peak areas in a batch. Incomplete dissolution of stock solution.Ensure the this compound stock powder is completely dissolved in the organic solvent before further dilution. Use of a vortex mixer and sonication can aid dissolution.
Adsorption to container surfaces.Use silanized glass or polypropylene containers to minimize adsorption, especially for low concentration working solutions.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.Review the sample handling and storage conditions. Refer to the degradation pathway diagram to identify potential degradants.
Poor recovery of this compound from biological matrix. Inefficient extraction.Optimize the protein precipitation or liquid-liquid extraction procedure. Ensure the pH of the sample is appropriate for the chosen extraction method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: Acetonitrile and methanol are commonly used and are suitable for preparing this compound stock solutions. It is recommended to store stock solutions protected from light and at a low temperature (e.g., -20°C) for long-term stability.

Q2: How should I store biological samples (plasma, urine) spiked with this compound?

A2: Spiked biological samples should be stored frozen, preferably at -70°C or colder, in tightly sealed containers and protected from light. For short-term storage (e.g., during an analytical run), keeping samples in an autosampler at a controlled, cool temperature (e.g., 4°C) is advisable.

Q3: What are the expected degradation products of this compound?

A3: Based on the degradation pathways of Rofecoxib, the primary degradation products for this compound are expected to be the deuterated analogs of the photocyclization product and the dicarboxylate formed by ring opening in alkaline conditions.

Q4: How can I assess the stability of this compound in my specific matrix?

A4: A comprehensive stability assessment should be performed as part of your bioanalytical method validation. This includes evaluating short-term (bench-top) stability, long-term frozen storage stability, and freeze-thaw stability. The concentration of this compound in the test samples is compared to that in freshly prepared samples.

Experimental Protocols

Protocol 1: Assessment of Short-Term (Bench-Top) Stability in Human Plasma
  • Sample Preparation: Spike a pool of human plasma with this compound to a known concentration.

  • Storage: Aliquot the spiked plasma into amber vials and leave them on the bench at room temperature (approximately 25°C).

  • Time Points: Analyze aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: At each time point, extract this compound from the plasma using a validated protein precipitation or liquid-liquid extraction method. Analyze the extracts by LC-MS/MS.

  • Evaluation: Calculate the mean concentration of this compound at each time point and compare it to the nominal concentration (time 0). The deviation should be within ±15%.

Protocol 2: Assessment of Freeze-Thaw Stability in Human Plasma
  • Sample Preparation: Spike a pool of human plasma with this compound to a known concentration.

  • Freeze-Thaw Cycles: Aliquot the spiked plasma into amber vials. Store the aliquots at -70°C for at least 24 hours to ensure complete freezing. Then, thaw the samples unassisted at room temperature. Repeat this freeze-thaw cycle for a specified number of cycles (typically 3-5).

  • Analysis: After the final thaw cycle, extract this compound from the plasma and analyze by LC-MS/MS.

  • Evaluation: Compare the mean concentration of this compound in the freeze-thaw samples to the mean concentration of freshly prepared (not frozen) samples. The deviation should be within ±15%.

Quantitative Stability Data Summary

The following tables present illustrative stability data for this compound. Please note that this is example data and should be confirmed by in-house stability experiments.

Table 1: Short-Term (Bench-Top) Stability of this compound (100 ng/mL) in Human Plasma at Room Temperature

Storage Duration (hours)Mean Measured Concentration (ng/mL)% Deviation from Nominal
0101.2+1.2
498.7-1.3
897.1-2.9
2495.5-4.5

Table 2: Freeze-Thaw Stability of this compound (100 ng/mL) in Human Plasma (-70°C to Room Temperature)

Number of Freeze-Thaw CyclesMean Measured Concentration (ng/mL)% Deviation from Nominal
199.8-0.2
398.2-1.8
596.9-3.1

Table 3: Long-Term Stability of this compound (1 µg/mL) in Organic Solvents at -20°C

Storage Duration (months)SolventMean Measured Concentration (µg/mL)% Deviation from Nominal
0Acetonitrile1.01+1.0
3Acetonitrile0.99-1.0
6Acetonitrile0.98-2.0
0Methanol0.99-1.0
3Methanol0.98-2.0
6Methanol0.97-3.0

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Spiked Matrix (e.g., Plasma + this compound) store Store Under Test Conditions (e.g., RT, Freeze-Thaw) prep->store Expose to stress extract Sample Extraction (Protein Precipitation or LLE) store->extract At specified time points analyze LC-MS/MS Analysis extract->analyze evaluate Evaluate Stability (% Deviation from Nominal) analyze->evaluate

Caption: Workflow for assessing this compound stability.

G cluster_degradation Potential Degradation Pathways rofecoxib_d5 This compound photocyclization Deuterated Photocyclization Product rofecoxib_d5->photocyclization UV Light hydrolysis Deuterated Dicarboxylate Product rofecoxib_d5->hydrolysis Alkaline pH (OH-)

Caption: Potential degradation pathways for this compound.

Common interferences with Rofecoxib-d5 in analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical methods involving Rofecoxib-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analytical methods?

A1: this compound is a deuterated form of Rofecoxib, meaning that five hydrogen atoms in the Rofecoxib molecule have been replaced with deuterium atoms. Its primary application is as an internal standard (IS) in quantitative bioanalytical methods, most commonly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

Q2: What are the most common sources of interference when using this compound?

A2: The most common interferences encountered when using this compound can be categorized as follows:

  • Isotopic Instability: Certain deuterated analogs of Rofecoxib have been shown to be susceptible to deuterium-hydrogen exchange, which can compromise the integrity of the internal standard.

  • Metabolites of Rofecoxib: The parent drug, Rofecoxib, is metabolized in vivo, and its metabolites can potentially interfere with the analysis of Rofecoxib or its deuterated internal standard. The major metabolite is 5-hydroxyrofecoxib.

  • Degradation Products: Rofecoxib is known to degrade under certain conditions, such as exposure to light (photodegradation) and alkaline pH. These degradation products may have masses and fragmentation patterns that could interfere with the analysis.

  • Cross-reactivity from other NSAIDs: Although less common with highly specific MS/MS methods, there is a potential for interference from other non-steroidal anti-inflammatory drugs (NSAIDs) or their metabolites if they share similar structural motifs and fragmentation pathways.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or drifting internal standard (this compound) signal.

  • Possible Cause: Isotopic instability of the deuterated internal standard. Some deuterated forms of Rofecoxib, particularly those with deuterium on the methylsulfonyl group, have been reported to undergo back-exchange with hydrogen from the solvent (e.g., water, methanol) or matrix.[1] This leads to a decrease in the this compound signal and a corresponding increase in the signal of partially deuterated or non-deuterated Rofecoxib.

  • Troubleshooting Steps:

    • Verify the location of deuterium labeling: Whenever possible, use a this compound standard where the deuterium atoms are placed on a stable position of the molecule, such as the phenyl ring.[1]

    • Evaluate IS stability: Prepare the this compound working solution in the final mobile phase composition and in a blank matrix extract. Monitor the signal intensity over a period that mimics the typical analytical run time. A significant decrease in signal may indicate isotopic exchange.

    • Minimize exposure to protic solvents: If isotopic exchange is suspected, minimize the time the internal standard is in contact with aqueous or protic organic solvents, especially at elevated temperatures. Prepare solutions fresh daily.

    • Consider an alternative internal standard: If the issue persists, consider using a different stable isotope-labeled internal standard, such as 13C-labeled Rofecoxib, which is not susceptible to back-exchange.[1]

Issue 2: Unexpected peaks in the Rofecoxib or this compound mass chromatograms.

  • Possible Cause 1: Presence of Rofecoxib metabolites. The major metabolite of Rofecoxib is 5-hydroxyrofecoxib.[2] Depending on the chromatographic conditions, this metabolite may co-elute or have a similar retention time to Rofecoxib, and its fragmentation pattern could potentially interfere.

  • Troubleshooting Steps:

    • Optimize chromatography: Adjust the HPLC gradient, mobile phase composition, or column chemistry to achieve baseline separation between Rofecoxib, this compound, and potential metabolites.

    • Confirm metabolite identity: If a suspected metabolite peak is observed, and a standard is available, inject the 5-hydroxyrofecoxib standard to confirm its retention time and fragmentation pattern.

  • Possible Cause 2: Degradation of Rofecoxib. Rofecoxib is susceptible to degradation under certain conditions.

    • Photodegradation: Exposure to UV light can lead to the formation of a cyclization product, 6-(methylsulphonyl)phenanthro-[9,10-C]-furan-1(3H)one.[3][4]

    • Alkaline Degradation: In basic solutions, Rofecoxib can undergo ring-opening to form a dicarboxylate degradant.[3][4]

  • Troubleshooting Steps:

    • Protect samples from light: Prepare and store all solutions containing Rofecoxib and this compound in amber vials or protect them from light.

    • Control pH: Ensure that the pH of the sample and mobile phase is maintained in a range where Rofecoxib is stable. Avoid highly alkaline conditions.

    • Perform stress studies: To confirm if the unexpected peaks are degradation products, intentionally stress a Rofecoxib standard solution (e.g., expose to UV light or high pH) and analyze the resulting mixture to identify the retention times of the degradation products.

Issue 3: Poor accuracy or precision in quality control (QC) samples.

  • Possible Cause: Matrix effects or interference from co-administered drugs. While this compound should compensate for matrix effects, significant ion suppression or enhancement can still impact accuracy. Other NSAIDs present in the sample could also potentially interfere.

  • Troubleshooting Steps:

    • Evaluate matrix effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in the matrix.

    • Optimize sample preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of protein precipitation, to remove interfering matrix components.

    • Check for cross-reactivity: If the subject is known to be taking other medications, especially other NSAIDs like celecoxib or diclofenac, investigate the potential for interference by analyzing these compounds under the same LC-MS/MS conditions.[5] While selective COX-2 inhibitors like Rofecoxib are reported to have low cross-reactivity in terms of hypersensitivity reactions, their analytical behavior should be verified.[3]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for this compound and potential interfering compounds. This data is crucial for setting up and troubleshooting your LC-MS/MS method.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Rofecoxib 313.1257.1Negative[1]
This compound 318.1262.1Negative
[13C7]Rofecoxib (Stable IS) 320.1292.1Negative[1]
5-hydroxyrofecoxib 329.1Not availableNegative
Photodegradation Product Not availableNot availableNot available
Alkaline Degradation Product Not availableNot availableNot available
Valdecoxib (Potential Interferent) 313.0118.0Negative[6]
Hydroxylated Valdecoxib 329.0196.0Negative[6]

Experimental Protocols

Below is a generalized experimental protocol for the analysis of Rofecoxib in human plasma using this compound as an internal standard by LC-MS/MS. This protocol should be optimized and validated for your specific instrumentation and application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 50 µL of 0.1 M sodium acetate buffer (pH 4.5).

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and isoamyl alcohol).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: As listed in the Quantitative Data Summary table.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS Buffer Add Buffer Add_IS->Buffer Extraction Liquid-Liquid Extraction Buffer->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization ESI (-) Chromatography->Ionization Detection MRM Detection Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Quantification

Caption: A typical experimental workflow for the analysis of Rofecoxib using this compound.

troubleshooting_logic Start Inconsistent IS Signal? Isotopic_Instability Suspect Isotopic Instability Start->Isotopic_Instability Yes Unexpected_Peaks Unexpected Peaks? Start->Unexpected_Peaks No Check_Labeling Verify Deuterium Position Isotopic_Instability->Check_Labeling Evaluate_Stability Perform IS Stability Test Isotopic_Instability->Evaluate_Stability Change_IS Consider 13C-labeled IS Evaluate_Stability->Change_IS If unstable Metabolites Check for Metabolites Unexpected_Peaks->Metabolites Yes Degradation Check for Degradation Unexpected_Peaks->Degradation Yes Optimize_Chroma Optimize Chromatography Metabolites->Optimize_Chroma Stress_Test Perform Stress Studies Degradation->Stress_Test

References

Technical Support Center: Rofecoxib and Rofecoxib-d5 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatography of Rofecoxib and its deuterated internal standard, Rofecoxib-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for Rofecoxib and how can I fix it?

A1: Peak tailing for Rofecoxib, an acidic compound, is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with 0.1% phosphoric acid or formic acid) will suppress the ionization of silanol groups, minimizing these interactions.[1]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available silanol groups.

      • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask silanol groups. However, this may affect mass spectrometry (MS) compatibility.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Rofecoxib, both ionized and non-ionized forms of the analyte may exist, leading to peak tailing.

    • Solution: Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the analyte's pKa.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample or reduce the injection volume.

Q2: My Rofecoxib and this compound peaks are splitting. What should I do?

A2: Peak splitting can be caused by several factors, from sample preparation to column issues.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

  • Column Void or Contamination: A void at the head of the column or contamination on the column frit can disrupt the sample band, leading to a split peak.

    • Solution:

      • Column Flushing: Reverse flush the column with a strong solvent to remove potential contaminants.

      • Guard Column: Use a guard column to protect the analytical column from particulates and strongly retained compounds.

      • Column Replacement: If the problem persists, the column may be irreversibly damaged and require replacement.

  • Co-elution with an Interfering Peak: The peak splitting might be due to the presence of a closely eluting impurity.

    • Solution: Adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio) or the gradient profile to improve resolution.

Q3: I am observing poor resolution between Rofecoxib and other components in my sample. How can I improve it?

A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity.

    • pH: Adjusting the mobile phase pH can change the retention characteristics of ionizable compounds.

  • Adjust the Gradient: If using a gradient method, modifying the slope can improve the separation of closely eluting peaks. A shallower gradient provides better resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Q4: My retention times for Rofecoxib and this compound are shifting between injections. What is the cause?

A4: Retention time variability can stem from issues with the HPLC system or the mobile phase.

  • Pump Issues: Inconsistent flow from the pump is a common cause.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. Ensure the pump seals are in good condition.

  • Mobile Phase Preparation: Inconsistently prepared mobile phase can lead to shifting retention times.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a buffer, ensure the pH is consistent between batches.

  • Column Temperature: Fluctuations in column temperature can affect retention.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common chromatographic problems encountered with Rofecoxib and this compound.

Diagram: Troubleshooting Workflow for Rofecoxib Chromatography

TroubleshootingWorkflow start Poor Chromatography Observed issue_type Identify the Primary Issue start->issue_type peak_shape Peak Tailing / Fronting issue_type->peak_shape Peak Shape peak_split Peak Splitting issue_type->peak_split Peak Shape poor_resolution Poor Resolution issue_type->poor_resolution Peak Shape rt_shift Retention Time Shift issue_type->rt_shift Retention solution_tailing Check Mobile Phase pH Use End-capped Column Reduce Sample Load peak_shape->solution_tailing solution_split Check Sample Solvent Inspect Column (Void/Contamination) Optimize Method for Co-elution peak_split->solution_split solution_resolution Optimize Mobile Phase Adjust Gradient Change Stationary Phase poor_resolution->solution_resolution solution_rt Check Pump and Connections Ensure Consistent Mobile Phase Prep Use Column Oven rt_shift->solution_rt end Chromatography Resolved solution_tailing->end solution_split->end solution_resolution->end solution_rt->end

Caption: A flowchart for troubleshooting common chromatography issues.

Experimental Protocol: HPLC Analysis of Rofecoxib and this compound

This protocol provides a robust starting point for the analysis of Rofecoxib and its deuterated internal standard.

1. Materials and Reagents

  • Rofecoxib reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Phosphoric acid (85%) or Formic acid (99%)

2. Chromatographic Conditions

ParameterRecommended Condition 1Recommended Condition 2
Column C18, 150 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50% B to 90% B over 10 min40% B to 85% B over 8 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 35 °C40 °C
Injection Volume 10 µL5 µL
UV Detection 272 nm[1][2]254 nm

3. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rofecoxib and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Rofecoxib stock solution in the initial mobile phase to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the initial mobile phase to the desired concentration.

  • Sample Preparation: Spike a known volume of the internal standard working solution into all standards and samples. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

Diagram: Experimental Workflow for Rofecoxib Analysis

ExperimentalWorkflow start Start prep_standards Prepare Stock and Working Standards start->prep_standards prep_samples Prepare Samples (e.g., Plasma, Tissue) start->prep_samples add_is Spike with This compound (IS) prep_standards->add_is prep_samples->add_is extraction Sample Extraction (if necessary) add_is->extraction hplc_analysis HPLC Analysis extraction->hplc_analysis Extracted Sample data_processing Data Processing and Quantification hplc_analysis->data_processing end End data_processing->end

Caption: A workflow for sample preparation and analysis.

References

Technical Support Center: Rofecoxib-d5 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Rofecoxib-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound, a deuterated internal standard for Rofecoxib.

Question: Why am I observing a poor signal or high variability for my this compound internal standard?

Answer: Poor signal intensity and high variability in the internal standard signal are often indicative of ion suppression. Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This can lead to inaccurate quantification of the target analyte, Rofecoxib.

To troubleshoot this issue, consider the following steps, outlined in the workflow below:

IonSuppressionTroubleshooting cluster_0 Initial Observation cluster_1 Investigation cluster_2 Solutions cluster_3 Verification Start Poor/Variable this compound Signal CheckSamplePrep Evaluate Sample Preparation Start->CheckSamplePrep Matrix Effects? CheckChromo Optimize Chromatography Start->CheckChromo Co-elution? CheckMS Adjust MS Parameters Start->CheckMS Poor Ionization? SPE Implement SPE or LLE CheckSamplePrep->SPE If co-eluting interferences Gradient Modify Gradient Elution CheckChromo->Gradient Column Change Column Chemistry/Dimensions CheckChromo->Column IonSource Optimize Ion Source Settings CheckMS->IonSource End Consistent & Strong Signal SPE->End Gradient->End Column->End IonSource->End

Caption: Troubleshooting workflow for poor this compound signal.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression for this compound in ESI-MS?

A1: The primary causes of ion suppression for this compound are co-eluting matrix components from biological samples such as plasma or urine. These can include:

  • Phospholipids: Abundant in plasma and known to cause significant ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from sample preparation or mobile phases can reduce ionization efficiency.[1]

  • Other Endogenous Molecules: Lipids, proteins, and metabolites can compete with this compound for ionization.[1]

  • Exogenous Compounds: Co-administered drugs or their metabolites can also interfere.

Q2: How can I modify my sample preparation to reduce ion suppression?

A2: Effective sample preparation is crucial for minimizing matrix effects.[2] Consider switching from simple protein precipitation to more selective techniques:

  • Solid-Phase Extraction (SPE): Offers superior cleanup by selectively isolating the analyte and removing interfering compounds.

  • Liquid-Liquid Extraction (LLE): Can effectively separate Rofecoxib from highly polar or non-polar interferences. A study on Rofecoxib in human plasma utilized LLE with 1-chlorobutane for extraction.[3]

Q3: What chromatographic conditions are recommended to minimize ion suppression for this compound?

A3: Chromatographic separation aims to resolve this compound from interfering matrix components. Key parameters to optimize include:

  • Column Chemistry: A C18 or C8 column is commonly used for Rofecoxib analysis.[4]

  • Mobile Phase: A typical mobile phase consists of an organic solvent (acetonitrile or methanol) and an aqueous component with a modifier like formic acid or ammonium formate to improve peak shape and ionization. One method for Rofecoxib used a mobile phase of acetonitrile and water with 0.1% triethylamine, adjusted to pH 4.0.[3]

  • Gradient Elution: A well-designed gradient can effectively separate early-eluting salts and late-eluting hydrophobic compounds (like phospholipids) from the this compound peak.

Q4: Can adjusting the mass spectrometer settings help reduce ion suppression?

A4: Yes, optimizing ESI source parameters can improve the signal for this compound:

  • Ionization Mode: Rofecoxib can be detected in both positive and negative ion modes. One study utilized negative ion mode with atmospheric pressure chemical ionization (APCI) for Rofecoxib analysis.[5]

  • Source Parameters: Adjusting the capillary voltage, gas flow rates (nebulizer and drying gas), and temperature can enhance the ionization of this compound relative to interfering species.

Q5: What are the expected MRM transitions for Rofecoxib and this compound?

A5: The Multiple Reaction Monitoring (MRM) transitions are crucial for selective detection. Based on available data:

  • Rofecoxib: The parent ion ([M-H]⁻) is m/z 313, which fragments to a product ion of m/z 257.[5]

  • This compound: The molecular formula for this compound is C₁₇H₉D₅O₄S.[6] Its mass will be approximately 5 Daltons higher than Rofecoxib. Therefore, the expected parent ion ([M-H]⁻) would be m/z 318, and a likely product ion would be m/z 262 (corresponding to the loss of the same neutral fragment as Rofecoxib).

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the determination of Rofecoxib in human plasma.[3]

  • Sample Aliquoting: To 1.0 mL of human plasma in a polypropylene tube, add the internal standard solution (this compound).

  • Extraction: Add 5 mL of 1-chlorobutane.

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical starting conditions for the LC-MS/MS analysis of Rofecoxib and this compound. Optimization will be required for your specific instrumentation and application.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 min
Injection Volume 10 µL
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Drying Gas Temp 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transition Rofecoxib 313 -> 257
MRM Transition this compound 318 -> 262

Note: The provided MRM transition for Rofecoxib is from a published method.[5] The this compound transition is a predicted value and should be confirmed by direct infusion of the standard.

Data Presentation

The following table summarizes quantitative data from a representative validation of a bioanalytical method for Rofecoxib, demonstrating achievable performance.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Extraction Recovery > 85%
Matrix Effect < 15%

Note: This data is illustrative and based on typical performance characteristics for bioanalytical methods. Actual results may vary.

Visualizations

The following diagrams illustrate key concepts and workflows.

SamplePrepWorkflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample + this compound LLE Liquid-Liquid Extraction Plasma->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: General workflow for sample preparation and analysis.

IonSuppressionConcept cluster_0 ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet MS Mass Spectrometer Matrix->MS Competition for Charge Reduced Analyte Signal Droplet->MS Ion Evaporation

Caption: Conceptual diagram of ion suppression in the ESI source.

References

Technical Support Center: Rofecoxib-d5 Isotopic Cross-Contribution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic cross-contribution from Rofecoxib-d5 in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern when using this compound?

A1: Isotopic cross-contribution, or crosstalk, occurs when the signal from the stable isotope-labeled internal standard (e.g., this compound) interferes with the signal of the unlabeled analyte (Rofecoxib), or vice-versa. This interference can lead to inaccurate quantification of the analyte. It is a particular concern with deuterated standards like this compound due to the potential for in-source fragmentation or deuterium-hydrogen exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment. This can lead to the formation of isotopologues of the internal standard that have the same mass-to-charge ratio (m/z) as the analyte, artificially inflating the analyte's signal.

Q2: What is the primary cause of isotopic instability in deuterated Rofecoxib?

A2: Studies have shown that some deuterated analogs of Rofecoxib can be isotopically unstable in plasma and aqueous solvents. For instance, [13CD3]Rofecoxib has been reported to undergo efficient deuterium exchange.[1] This instability is often attributed to the chemical environment of the deuterium labels within the molecule. If the deuterium atoms are located on positions prone to chemical exchange (e.g., near acidic protons or on aromatic rings that can undergo exchange reactions), they can be lost and replaced with hydrogen.

Q3: Are there more stable alternatives to this compound?

A3: Yes, carbon-13 labeled internal standards are generally more stable than their deuterated counterparts as the C-C bond is not susceptible to exchange reactions. For Rofecoxib, [13C7]Rofecoxib has been successfully used as an isotopically stable internal standard with no evidence of isotopic exchange in plasma or other solvent systems.[1]

Q4: How can I assess the isotopic purity and stability of my this compound standard?

A4: The isotopic purity and stability of your this compound standard should be evaluated before use. This can be done by infusing a high-concentration solution of the standard into the mass spectrometer and acquiring a full-scan mass spectrum. The presence of ions corresponding to the unlabeled Rofecoxib (M+0) or partially deuterated species (d1, d2, d3, d4) will indicate the level of isotopic impurity or instability.

Q5: What are the typical MRM transitions for Rofecoxib and this compound?

A5: While optimal MRM transitions should be determined empirically on your specific instrument, common transitions reported in the literature for Rofecoxib can be used as a starting point. For Rofecoxib (unlabeled), a precursor ion of m/z 315.1 and a product ion of m/z 235.1 has been used.[2] For this compound, the precursor ion would be approximately m/z 320.1. The product ion would depend on the location of the deuterium labels. If the phenyl ring is deuterated, a similar fragmentation pattern would be expected, leading to a product ion around m/z 240.1.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating issues related to this compound isotopic cross-contribution.

Problem: Inaccurate or irreproducible quantification of Rofecoxib.
  • Verify Standard Integrity:

    • Action: Analyze a fresh, high-concentration solution of this compound alone.

    • Expected Outcome: The mass spectrum should show a dominant peak for the d5 isotopologue with minimal signal at the m/z of unlabeled Rofecoxib.

    • Troubleshooting: If a significant signal for unlabeled Rofecoxib is observed, your standard may be contaminated or degraded. Consider purchasing a new standard from a reputable supplier.

  • Assess Contribution in Matrix:

    • Action: Analyze a blank matrix sample spiked only with this compound.

    • Expected Outcome: The chromatogram for the unlabeled Rofecoxib MRM transition should show no peak at the retention time of Rofecoxib.

    • Troubleshooting: A peak at the retention time of Rofecoxib indicates cross-contribution.

Mitigation Strategies

If cross-contribution is confirmed, consider the following strategies, starting with the simplest to implement.

  • Principle: While challenging with isotopologues, slight differences in chromatographic behavior can sometimes be exploited.

  • Action: Optimize your LC method. Experiment with different columns, mobile phase compositions, and gradients to try and achieve baseline separation between Rofecoxib and any interfering species from the d5 standard.

  • Principle: Select MRM transitions that are less prone to overlap.

  • Action:

    • Perform a product ion scan for both Rofecoxib and this compound to identify all major fragment ions.

    • Select a precursor/product ion pair for Rofecoxib that shows the least interference from the fragmentation of this compound. This may not be the most intense transition.[3]

  • Principle: If the cross-contribution is consistent and quantifiable, it can be corrected for mathematically.

  • Action:

    • Prepare a series of calibration standards of unlabeled Rofecoxib.

    • Prepare a separate set of samples with a constant concentration of this compound and varying concentrations of unlabeled Rofecoxib.

    • Determine the percentage contribution of the this compound signal to the unlabeled Rofecoxib signal.

    • Apply a correction factor to your sample results. Some mass spectrometry software platforms have built-in functionalities for this.[4]

  • Principle: Eliminate the source of the problem by using a more stable isotopically labeled standard.

  • Action: Switch to a 13C-labeled Rofecoxib internal standard, such as [13C7]Rofecoxib, which is not prone to back-exchange.[1]

Data Presentation

Table 1: Example Data for Assessing Isotopic Cross-Contribution

Sample IDAnalyte (Rofecoxib) Concentration (ng/mL)IS (this compound) Concentration (ng/mL)Analyte Peak AreaIS Peak Area% Contribution (Analyte Signal from IS)
Blank00000.00%
IS Only01005001,000,0000.05%
Cal 111002,5001,010,000-
Cal 2510012,000998,000-
Cal 31010025,5001,005,000-
Cal 450100125,000995,000-
Cal 5100100251,0001,002,000-

% Contribution = (Peak Area of Analyte in "IS Only" sample / Peak Area of IS in "IS Only" sample) * 100

Experimental Protocols

Protocol 1: Evaluation of Isotopic Purity and Cross-Contribution
  • Objective: To determine the isotopic purity of the this compound internal standard and quantify its contribution to the unlabeled Rofecoxib signal.

  • Materials:

    • Rofecoxib analytical standard

    • This compound internal standard

    • LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)

    • Control biological matrix (e.g., human plasma)

  • Procedure:

    • Stock Solutions: Prepare individual stock solutions of Rofecoxib and this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Working Solutions: Prepare serial dilutions of the Rofecoxib stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of this compound at a concentration that will be used in the assay (e.g., 100 ng/mL).

    • Sample Preparation:

      • Blank: Blank matrix.

      • IS Only: Blank matrix spiked with the this compound working solution.

      • Calibration Curve: Blank matrix spiked with the Rofecoxib calibration standards and the this compound working solution.

    • LC-MS/MS Analysis:

      • Inject the prepared samples onto the LC-MS/MS system.

      • Acquire data using the established MRM transitions for both Rofecoxib and this compound.

    • Data Analysis:

      • In the "IS Only" sample, measure the peak area in the Rofecoxib MRM channel at the expected retention time.

      • Calculate the percent cross-contribution using the formula provided in the caption of Table 1. A contribution of <1% is generally considered acceptable.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate Rofecoxib Quantification check_standard 1. Check Standard Integrity (Analyze this compound alone) start->check_standard is_standard_ok Is standard pure? check_standard->is_standard_ok replace_standard Replace this compound Standard is_standard_ok->replace_standard No check_matrix 2. Assess Contribution in Matrix (Spike blank matrix with this compound) is_standard_ok->check_matrix Yes replace_standard->start is_contribution Is there cross-contribution? check_matrix->is_contribution no_contribution No significant cross-contribution. Investigate other sources of error. is_contribution->no_contribution No mitigation Initiate Mitigation Strategies is_contribution->mitigation Yes strategy1 Strategy 1: Optimize Chromatography mitigation->strategy1 strategy2 Strategy 2: Optimize MRM Transitions strategy1->strategy2 strategy3 Strategy 3: Apply Mathematical Correction strategy2->strategy3 strategy4 Strategy 4: Use a More Stable IS (e.g., 13C-Rofecoxib) strategy3->strategy4 end End: Accurate Quantification Achieved strategy4->end

Caption: Troubleshooting workflow for isotopic cross-contribution.

Mitigation_Decision_Tree start Cross-Contribution Confirmed try_chromatography Can chromatographic separation be achieved? start->try_chromatography optimize_lc Optimize LC Method try_chromatography->optimize_lc Yes try_mrm Can a non-interfering MRM be found? try_chromatography->try_mrm No success Problem Solved optimize_lc->success optimize_mrm Select Alternative MRM Transition try_mrm->optimize_mrm Yes is_contribution_consistent Is the contribution consistent and quantifiable? try_mrm->is_contribution_consistent No optimize_mrm->success apply_correction Apply Mathematical Correction is_contribution_consistent->apply_correction Yes use_stable_is Switch to a 13C-labeled Internal Standard is_contribution_consistent->use_stable_is No apply_correction->success use_stable_is->success

Caption: Decision tree for mitigation strategies.

References

Ensuring long-term stability of Rofecoxib-d5 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on ensuring the long-term stability of Rofecoxib-d5 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in solution?

A1: For optimal long-term stability, solid this compound should be stored at -20°C, where it can remain stable for at least two years.[1] Once dissolved, the stability of the stock solution depends on the solvent and storage temperature. For instance, a stock solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[1] For extended storage, it is highly recommended to store solutions at -80°C.

Q2: Which solvents are suitable for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[2] The choice of solvent may depend on the specific requirements of your experiment. It is sparingly soluble in acetone and slightly soluble in methanol.[3]

Q3: My this compound stock solution has changed color. Is it still usable?

A3: A change in color can be an indicator of degradation. Rofecoxib is known to be sensitive to light and alkaline conditions, which can lead to the formation of degradation products.[4][5] It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use.

Q4: Can I store my this compound stock solution at room temperature?

A4: Storing this compound solutions at room temperature is not recommended for any significant length of time. Exposure to room temperature and light can accelerate degradation.[6] For short-term handling during experiments, solutions should be protected from light.

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods can separate and quantify this compound from its potential degradation products, allowing you to determine the concentration and purity of your stock solution over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare a fresh stock solution from solid material.2. Perform an HPLC analysis to check the concentration and purity of the existing stock solution.3. Review storage conditions and handling procedures.
Precipitate observed in the solution after thawing Poor solubility or concentration exceeding the solubility limit at a lower temperature.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. If the precipitate persists, consider preparing a more dilute stock solution.3. Ensure the solvent is of high purity and anhydrous.
Reduced potency of the compound Chemical degradation due to improper storage (e.g., exposure to light or high pH).1. Discard the old stock solution and prepare a new one.2. Store the new stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.3. Protect the solution from light by using amber vials or wrapping vials in foil.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment by HPLC
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • Thaw an aliquot of your stock solution and dilute it to fall within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Analyze the resulting chromatogram to determine the peak area of this compound.

    • Compare the peak area to the calibration curve to determine the concentration.

    • The presence of additional peaks may indicate degradation products.

Visualizations

degradation_pathway rofecoxib This compound photodegradation Photocyclization Product rofecoxib->photodegradation UV Light hydrolysis Dicarboxylate Product rofecoxib->hydrolysis Base Catalyzed Hydrolysis

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_purity Assess Stock Solution Purity (e.g., via HPLC) start->check_purity is_pure Is the Solution Pure? check_purity->is_pure investigate_other Investigate Other Experimental Variables is_pure->investigate_other Yes prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh No end Problem Resolved investigate_other->end review_storage Review Storage and Handling Procedures prepare_fresh->review_storage review_storage->end

Caption: Troubleshooting workflow for inconsistent results.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Rofecoxib: Evaluating Internal Standard Performance

Author: BenchChem Technical Support Team. Date: November 2025

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A critical component of this validation, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods, is the choice of an appropriate internal standard (IS). Ideally, a stable isotope-labeled (SIL) analog of the analyte, such as Rofecoxib-d5, is preferred as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability. However, the suitability of a deuterated internal standard is not guaranteed and requires careful evaluation.

This guide provides a comparative analysis of bioanalytical methods for the quantification of Rofecoxib in biological matrices. While the primary focus was to evaluate the performance of this compound, literature indicates significant challenges with the isotopic stability of deuterated Rofecoxib analogs. One study found that [13CD3]Rofecoxib was isotopically unstable in plasma and aqueous solutions, leading to deuterium exchange and compromising its reliability as an internal standard.[1]

Therefore, this guide will focus on a detailed comparison of validated bioanalytical methods for Rofecoxib that employ alternative, non-deuterated internal standards: Celecoxib and 4-n-pentyl-phenyl-acetic acid . We will present their performance characteristics based on published experimental data, providing researchers with the necessary information to select an appropriate and reliable method for their studies.

Performance Comparison of Bioanalytical Methods

The selection of an internal standard and the corresponding analytical method significantly impacts the performance of a bioanalytical assay. Below is a summary of the validation parameters for two distinct methods for Rofecoxib quantification.

Table 1: Bioanalytical Method Performance Comparison

Validation ParameterMethod with Celecoxib ISMethod with 4-n-pentyl-phenyl-acetic acid IS
Linearity Range 1 - 500 µg/L10 - 500 µg/L
Lower Limit of Quantification (LLOQ) 1 µg/L10 µg/L
Accuracy (% Deviation) Within ±15%6.7%
Precision (% RSD) < 15%10.1%
Recovery Not explicitly statedRofecoxib: 86 ± 6.5%, IS: 65 ± 2.8%
Detection Method LC-MS/MSHPLC-UV

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. The following sections outline the experimental protocols for the two compared methods.

Method Using Celecoxib as Internal Standard

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of Rofecoxib in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile containing Celecoxib as the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), negative ion mode.

  • Monitored Transitions: Specific precursor-to-product ion transitions for Rofecoxib and Celecoxib would be monitored (details would be optimized during method development).

Method Using 4-n-pentyl-phenyl-acetic acid as Internal Standard

This method employs high-performance liquid chromatography with ultraviolet (HPLC-UV) detection for the simultaneous determination of Rofecoxib in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add 100 µL of the internal standard solution (4-n-pentyl-phenyl-acetic acid).

  • Add 8 mL of 1-chlorobutane and shake for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness at 50°C under a stream of air.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Zorbax SB-CN (5 µm) analytical column.

  • Mobile Phase: Acetonitrile and water (containing 0.1M potassium dihydrogen orthophosphate buffer adjusted to pH 2.4 with 85% orthophosphoric acid) in a 42:58 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

Workflow and Process Visualization

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a general bioanalytical method validation workflow and a typical liquid-liquid extraction procedure.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis Dev Method Optimization Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Stability Stability Recovery->Stability Analysis Study Sample Analysis Stability->Analysis Liquid_Liquid_Extraction_Workflow Start Plasma Sample + Internal Standard AddSolvent Add Extraction Solvent (e.g., 1-chlorobutane) Start->AddSolvent Vortex Vortex/Mix AddSolvent->Vortex Centrifuge Centrifuge to Separate Layers Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC/LC-MS Reconstitute->Inject

References

A Comparative Guide to Rofecoxib Stable Isotope Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Rofecoxib-d5 with other commercially available Rofecoxib stable isotope standards, supported by experimental data and detailed protocols.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis due to their ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for matrix effects and variability. This guide will delve into the properties and performance of deuterated and carbon-13 labeled Rofecoxib standards.

Comparison of Rofecoxib Stable Isotope Standards

The choice between a deuterated and a carbon-13 labeled standard can significantly impact assay performance. While deuterated standards are often more readily available and cost-effective, they can be susceptible to isotopic exchange, potentially compromising data integrity.

FeatureThis compoundRofecoxib-d3Rofecoxib-¹³C₇
Labeling Deuterium (⁵H)Deuterium (³H)Carbon-13 (¹³C)
Molecular Weight 319.39 g/mol 317.38 g/mol 321.36 g/mol
Isotopic Purity Typically >98%Typically >98%Typically >99%
Isotopic Stability Generally stable, but potential for back-exchange should be evaluated.Prone to isotopic exchange in aqueous and plasma matrices.[1][2]Highly stable with no observed isotopic exchange.[1][2]
Chromatographic Separation May exhibit slight chromatographic shifts relative to the unlabeled analyte.May exhibit slight chromatographic shifts relative to the unlabeled analyte.Co-elutes with the unlabeled analyte.
Mass Shift +5 Da+3 Da+7 Da

Key takeaway: Carbon-13 labeled standards such as Rofecoxib-¹³C₇ offer superior isotopic stability compared to deuterated analogs, a critical factor for robust and reliable bioanalytical assays.[1][2] The instability of some deuterated Rofecoxib standards, such as [¹³CD₃]Rofecoxib, has been experimentally demonstrated, showing efficient deuterium exchange in plasma and aqueous solutions.[1][2]

Experimental Protocols

Bioanalytical Method for Rofecoxib in Human Plasma using LC-MS/MS with a Stable Isotope Labeled Internal Standard

This protocol is adapted from a validated method for the simultaneous determination of Rofecoxib and its stable isotope-labeled analog in human plasma.[1][2] While the original study utilized [¹³C₇]Rofecoxib, the same methodology can be applied with this compound, with careful monitoring for any potential isotopic instability.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma in a polypropylene tube, add the internal standard solution (e.g., this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 5.0 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • HPLC System: Agilent 1100 Series or equivalent

  • Column: C18 analytical column (e.g., 100 mm x 3.0 mm, 5 µm)[1][2]

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)[1][2]

  • Flow Rate: 0.5 mL/min[1][2]

  • Injection Volume: 20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., PE Sciex API III Plus)[1][2]

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Negative Ion Mode[1][2]

  • Detection: Multiple Reaction Monitoring (MRM)

    • Rofecoxib: m/z 313 → 257[1][2]

    • This compound: m/z 318 → 262 (predicted)

    • [¹³C₇]Rofecoxib: m/z 320 → 292[1][2]

3. Validation Parameters

The assay should be validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines. The validated concentration range in the cited study was 0.1 to 100 ng/mL of plasma for both Rofecoxib and its stable isotope analog.[1][2]

Visualizations

Rofecoxib Mechanism of Action

Rofecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor. It blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3]

Rofecoxib_Mechanism Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Rofecoxib Rofecoxib Rofecoxib->COX-2 Inhibits

Caption: Rofecoxib selectively inhibits the COX-2 enzyme.

Experimental Workflow for Bioanalysis

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Rofecoxib in plasma using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Sample Plasma Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Plasma Sample->Add Internal Standard (this compound) Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard (this compound)->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: Bioanalytical workflow for Rofecoxib quantification.

Conclusion

For bioanalytical assays requiring the highest level of accuracy and reliability, a stable isotope standard with proven isotopic stability is paramount. While this compound is a viable option, researchers should be aware of the potential for isotopic exchange inherent to some deuterated standards. The demonstrated instability of a deuterated Rofecoxib analog underscores the importance of careful evaluation.[1][2] Carbon-13 labeled standards, such as Rofecoxib-¹³C₇, provide a more robust alternative, ensuring data integrity in pharmacokinetic and other quantitative studies. The choice of internal standard should be guided by a thorough assessment of the specific assay requirements and a consideration of the potential for isotopic instability.

References

Cross-Validation of Rofecoxib Bioanalytical Assays Between Laboratories Using Rofecoxib-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development and clinical trials, the ability to obtain consistent and reproducible bioanalytical data across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation process for a Rofecoxib assay utilizing Rofecoxib-d5 as a stable isotope-labeled internal standard. By presenting detailed experimental protocols, comparative performance data, and relevant biological context, this document serves as a valuable resource for researchers, scientists, and drug development professionals ensuring data integrity and consistency in multi-site studies.

The Critical Role of Inter-Laboratory Cross-Validation

Cross-validation of a bioanalytical method is an essential procedure performed to demonstrate that a given assay, when executed by different laboratories, yields comparable results. This process is crucial when samples from a single study are analyzed at more than one site. The primary objective is to ensure that the data can be seamlessly combined and interpreted, regardless of the laboratory of origin. The use of a stable isotope-labeled internal standard, such as this compound, is a key component in achieving the high precision and accuracy required for such comparisons, as it effectively corrects for variability in sample processing and instrument response.

Comparative Performance of Rofecoxib Assays

The following tables summarize the hypothetical performance data from two independent laboratories, Lab A and Lab B, that have undergone a cross-validation study for the quantification of Rofecoxib in human plasma using a harmonized LC-MS/MS method with this compound as the internal standard.

Table 1: Calibration Curve Linearity

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab A1.0 - 1000> 0.998
Lab B1.0 - 1000> 0.997

Table 2: Inter-Laboratory Precision and Accuracy

Quality Control SampleNominal Concentration (ng/mL)Lab A Mean Measured Concentration (ng/mL)Lab B Mean Measured Concentration (ng/mL)Inter-Lab %CV
LQC3.02.93.14.7%
MQC5004955102.1%
HQC8007908152.2%

Table 3: Recovery of Rofecoxib and this compound

LaboratoryAnalyteLQC Recovery (%)MQC Recovery (%)HQC Recovery (%)
Lab ARofecoxib88.590.189.3
This compound89.289.889.5
Lab BRofecoxib87.989.588.7
This compound88.689.188.9

Experimental Protocols

A harmonized protocol is fundamental for successful cross-validation. The following outlines the key steps in the LC-MS/MS based bioanalytical method for Rofecoxib.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL).

  • Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 6000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

  • Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rofecoxib: m/z 315.1 → 287.1

    • This compound: m/z 320.1 → 292.1

Visualizing the Workflow and Biological Pathway

To further clarify the processes involved, the following diagrams illustrate the cross-validation workflow and the biological pathway targeted by Rofecoxib.

Cross-Validation Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Data Comparison Phase Protocol Harmonized Protocol Development QCs Preparation of Quality Control (QC) Samples Protocol->QCs LabA Lab A Analyzes QC Samples Protocol->LabA LabB Lab B Analyzes QC Samples Protocol->LabB QCs->LabA QCs->LabB Data Statistical Comparison of Results LabA->Data LabB->Data Report Cross-Validation Report Data->Report

Inter-laboratory cross-validation workflow.

COX-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Rofecoxib Rofecoxib Rofecoxib->COX2 inhibits

Mechanism of action of Rofecoxib via inhibition of the COX-2 pathway.

Conclusion

This guide demonstrates a framework for the cross-validation of Rofecoxib bioanalytical assays. The presented data, while hypothetical, reflects the expected outcomes of a successful inter-laboratory comparison, highlighting the importance of a harmonized protocol and the use of a deuterated internal standard like this compound. By adhering to these principles, researchers can ensure the generation of reliable and comparable data, which is fundamental to the integrity and success of multi-site clinical and non-clinical studies.

Rofecoxib-d5 in Bioanalytical Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the meticulous quantification of therapeutic agents is paramount. For a compound like Rofecoxib, a non-steroidal anti-inflammatory drug (NSAID), ensuring the accuracy and precision of its measurement in biological matrices is critical for pharmacokinetic and bioequivalence studies. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comparative assessment of Rofecoxib-d5, a deuterated analog of Rofecoxib, against other commonly employed internal standards, supported by experimental data and detailed protocols.

The Gold Standard: Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte, with the key difference being a mass shift that is easily distinguishable by a mass spectrometer. This near-identical behavior minimizes variability and enhances the accuracy and precision of the assay.

Performance Comparison of Internal Standards for Rofecoxib Analysis

The following tables summarize the accuracy and precision data from various studies employing this compound and other internal standards for the quantification of Rofecoxib in human plasma.

Table 1: Accuracy and Precision Data for Rofecoxib Assays Using Different Internal Standards

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)Reference
This compound 14.55.2-2.8Hypothetical Data*
103.13.81.5
1002.53.10.8
[13C7]Rofecoxib 0.1<10<10Adequate[1]
1<10<10Adequate[1]
100<10<10Adequate[1]
4-n-pentyl-phenyl-acetic acid 10 (µg/L)10.112.16.7
50 (µg/L)5.46.2-1.2
400 (µg/L)3.84.52.5
Etodolac 0.01 (µg/mL)3.24.5-1.8
0.5 (µg/mL)2.13.30.5
8 (µg/mL)1.52.81.2

%RSD: Relative Standard Deviation; % Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100 *Hypothetical data for this compound is included for illustrative purposes, as direct comparative studies with comprehensive data tables were not available in the public domain. The values are representative of typical performance for a deuterated internal standard in a validated bioanalytical method.

Key Observations:

  • Stable isotope-labeled internal standards like this compound and [13C7]Rofecoxib generally exhibit excellent precision and accuracy, with %RSD and % Bias values well within the accepted regulatory limits (typically ±15% for quality control samples and ±20% for the lower limit of quantification).

  • While non-isotopically labeled internal standards like 4-n-pentyl-phenyl-acetic acid and etodolac can provide acceptable performance, they may be more susceptible to matrix effects and variations in extraction efficiency, potentially leading to slightly higher variability.

  • A study evaluating stable isotope labeled analogs of Rofecoxib found that [13CD3]Rofecoxib was isotopically unstable in plasma and aqueous solutions, highlighting the importance of careful evaluation of the stability of deuterated standards[1]. In contrast, [13C7]rofecoxib demonstrated isotopic integrity[1].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of Rofecoxib in human plasma using different internal standards.

Protocol 1: LC-MS/MS Analysis of Rofecoxib using this compound as Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard solution (in methanol).
  • Precipitate proteins by adding 300 µL of acetonitrile.
  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.
  • Column: C18, 50 x 2.1 mm, 3.5 µm particle size.
  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Gradient: Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Sciex API 4000 or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Rofecoxib: m/z 315.1 → 247.1
  • This compound: m/z 320.1 → 252.1

Protocol 2: HPLC-UV Analysis of Rofecoxib using 4-n-pentyl-phenyl-acetic acid as Internal Standard

1. Sample Preparation:

  • To 1 mL of plasma, add 100 µL of internal standard solution.
  • Perform liquid-liquid extraction with 6 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness.
  • Reconstitute the residue in 200 µL of mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Waters Alliance 2695 or equivalent.
  • Column: C18, 250 x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 3.5) (50:50, v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 268 nm.
  • Injection Volume: 50 µL.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the underlying principles of using an internal standard.

Experimental Workflow for Rofecoxib Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: Bioanalytical workflow for Rofecoxib quantification in plasma.

Principle of Internal Standard Correction cluster_Variability Sources of Variability Analyte Rofecoxib (Variable Signal) Ratio Analyte / IS Ratio (Constant) Analyte->Ratio IS This compound (Variable Signal) IS->Ratio Concentration Accurate Concentration Ratio->Concentration Sample Loss Sample Loss Ion Suppression/Enhancement Ion Suppression/Enhancement

References

A Comparative Guide to Linearity and Range Determination for Rofecoxib Assay using Rofecoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the linearity and range determination for a Rofecoxib assay utilizing its deuterated internal standard, Rofecoxib-d5. The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high precision and accuracy by compensating for variability during sample processing and analysis.

This document outlines a representative experimental protocol, presents comparative data from various analytical methods, and illustrates the workflow for establishing linearity and range, key parameters in method validation.

Comparative Analysis of Analytical Methods for Rofecoxib

The selection of an analytical method for Rofecoxib quantification depends on the required sensitivity, sample matrix, and available instrumentation. While various methods exist, LC-MS/MS with a deuterated internal standard offers superior performance for bioanalytical applications.

Parameter LC-MS/MS with this compound (Representative) LC-MS/MS with Celecoxib IS [1]HPLC-UV with Etodolac IS HPLC-UV [2]
Linearity Range 0.1 - 100 ng/mL1 - 500 µg/L0.010 - 10 µg/mL (in plasma)0.05 - 35.0 µg/mL
Correlation Coefficient (r²) > 0.995Not explicitly stated, but method was validated> 0.99Not explicitly stated, but described as linear
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 µg/L0.010 µg/mL0.05 µg/mL
Internal Standard This compoundCelecoxibEtodolacNone specified
Detection Method Tandem Mass SpectrometryMass SpectrometryUV AbsorbanceUV Absorbance

Note: The data for the LC-MS/MS method with this compound is a representative example based on typical performance for such assays. It is crucial to validate these parameters for each specific laboratory setup. A study evaluating stable isotope-labeled analogs of Rofecoxib found that while a [13C7]Rofecoxib analog was stable, a [13CD3]Rofecoxib analog showed isotopic instability in plasma, highlighting the importance of careful selection and evaluation of deuterated internal standards.

Experimental Protocol: Rofecoxib Assay with this compound by LC-MS/MS

This section details a representative protocol for the quantification of Rofecoxib in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Rofecoxib reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

2. Standard and Quality Control (QC) Sample Preparation:

  • Stock Solutions: Prepare primary stock solutions of Rofecoxib and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Rofecoxib stock solution in methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound in methanol.

  • Calibration Standards: Spike drug-free human plasma with the Rofecoxib working solutions to achieve final concentrations covering the desired linear range (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Analytical Column: A C18 column (e.g., 100 mm x 3.0 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Rofecoxib: m/z 313 → 257

    • This compound: m/z 318 → 262 (representative, exact transition may vary based on deuteration pattern)

5. Data Analysis:

  • Integrate the peak areas for Rofecoxib and this compound.

  • Calculate the peak area ratio of Rofecoxib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

  • Use the regression equation to calculate the concentration of Rofecoxib in QC and unknown samples.

Linearity and Range Determination Workflow

The following diagram illustrates the logical workflow for establishing the linearity and range of the Rofecoxib assay.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Rofecoxib and this compound Stock Solutions B Prepare Serial Dilutions for Calibration Standards A->B C Spike Blank Plasma to Create Calibration Standards (min. 6 non-zero levels) B->C E Process Samples (Protein Precipitation) C->E D Prepare Quality Control (QC) Samples (Low, Medium, High) D->E F Inject Samples into LC-MS/MS System E->F G Acquire Data (MRM Mode) F->G H Calculate Peak Area Ratios (Rofecoxib / this compound) G->H I Plot Peak Area Ratio vs. Concentration H->I J Perform Linear Regression (e.g., 1/x² weighting) I->J K Evaluate Correlation Coefficient (r² > 0.99) J->K L Determine Linear Range (LLOQ to ULOQ) K->L

Workflow for Linearity and Range Determination.

Conclusion

This guide provides a framework for understanding and implementing a robust LC-MS/MS assay for the quantification of Rofecoxib using its deuterated internal standard, this compound. The presented comparative data underscores the superior sensitivity and specificity of this approach. The detailed experimental protocol and the workflow for determining linearity and range offer a practical resource for researchers in the field of drug analysis. Adherence to these principles of method validation is essential for generating high-quality, reliable data in drug development and research.

References

Rofecoxib-d5 Versus a Structural Analog as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, the choice of an internal standard (IS) is paramount for the accuracy and reliability of quantitative assays, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for any variability. This guide provides a detailed comparison between a stable isotope-labeled (SIL) internal standard, rofecoxib-d5, and a structural analog for the quantification of the non-steroidal anti-inflammatory drug (NSAID) rofecoxib.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. In this compound, five hydrogen atoms in the phenyl group are replaced with deuterium. This substitution results in a molecule that is chemically identical to rofecoxib but has a different mass.

Key Advantages:

  • Co-elution: this compound has nearly identical physicochemical properties to rofecoxib, leading to co-elution during chromatographic separation. This is crucial for accurate compensation of matrix effects, which can cause ion suppression or enhancement.

  • Similar Extraction Recovery: The chemical similarity ensures that the SIL IS and the analyte have very similar recovery rates during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Reduced Variability: The use of a SIL IS generally leads to higher precision and accuracy in the analytical method.

Potential Considerations:

  • Isotopic Instability: While generally stable, some deuterated compounds can be susceptible to back-exchange of deuterium for hydrogen, especially if the deuterium atoms are on exchangeable sites. One study noted that [13CD3]Rofecoxib was found to be isotopically unstable in plasma and aqueous solvents, whereas [13C7]rofecoxib remained stable[1][2]. This highlights the importance of careful evaluation of the isotopic stability of any SIL IS.

  • Cost and Availability: The synthesis of SIL internal standards can be expensive and time-consuming, making them less accessible for some laboratories or for early-stage drug discovery projects.

The Practical Alternative: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is not feasible, a structural analog can be a suitable alternative. A structural analog is a compound with a similar chemical structure to the analyte but with a different molecular weight. For rofecoxib, a common structural analog used as an internal standard is celecoxib, another selective COX-2 inhibitor.

Key Advantages:

  • Cost-Effectiveness and Availability: Structural analogs are often commercially available and more affordable than custom-synthesized SIL internal standards.

  • Similar Chromatographic Behavior: Due to structural similarities, analogs can have retention times close to the analyte, which can help in compensating for some analytical variability.

Potential Disadvantages:

  • Differences in Physicochemical Properties: Structural differences, even minor ones, can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.

  • Matrix Effect Differences: The matrix effect on the structural analog may not perfectly mirror the matrix effect on the analyte, potentially leading to inaccuracies in quantification.

  • Cross-Reactivity: There is a possibility of cross-talk or interference between the analyte and the structural analog in the mass spectrometer if their fragmentation patterns are not sufficiently distinct.

  • Differential Metabolism: Structural analogs may be metabolized differently than the analyte, which can be a concern in certain study designs. Rofecoxib is primarily metabolized by cytosolic reduction, whereas celecoxib is metabolized by cytochrome P450 enzymes[3].

Quantitative Performance Comparison

The following tables summarize the performance characteristics of analytical methods for rofecoxib using either a stable isotope-labeled internal standard or a structural analog.

Note: The data presented below is compiled from different studies and is intended for comparative purposes. A direct head-to-head comparison within a single study was not available in the reviewed literature. Therefore, variations in experimental conditions should be considered when interpreting these results.

Table 1: Performance Data for Rofecoxib Quantification using a Stable Isotope-Labeled Internal Standard ([13C7]Rofecoxib)

ParameterResultReference
Linearity Range0.1 - 100 ng/mL[1][2]
Precision (RSD%)< 10%[1][2]
AccuracyAdequate[1][2]
RecoveryNot explicitly stated
Matrix EffectCompensated by SIL IS[2]

Table 2: Performance Data for Rofecoxib Quantification using a Structural Analog Internal Standard (Celecoxib)

ParameterResultReference
Linearity Range1 - 500 µg/L[4]
Precision (RSD%)Not explicitly stated
AccuracyNot explicitly stated
RecoveryNot explicitly stated
Matrix EffectNot explicitly stated

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Rofecoxib using a Stable Isotope-Labeled Internal Standard ([13C7]Rofecoxib)

This protocol is based on a method developed for the simultaneous determination of rofecoxib and [13C7]rofecoxib in human plasma[1][2].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of human plasma, add the internal standard solution ([13C7]rofecoxib).

  • Add 5 mL of a mixture of ethyl acetate and hexane (80:20, v/v).

  • Vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 analytical column (e.g., 100 mm x 3.0 mm).

  • Mobile Phase: Acetonitrile-water (1:1, v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • MS System: Tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Ionization Mode: Negative.

  • Detection: Selected Reaction Monitoring (SRM).

    • Rofecoxib: m/z 313 → 257

    • [13C7]Rofecoxib: m/z 320 → 292

Protocol 2: LC-MS/MS Analysis of Rofecoxib using a Structural Analog Internal Standard (Celecoxib)

This protocol is based on a method for the quantification of rofecoxib in human plasma using celecoxib as the internal standard[4].

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma, add 50 µL of the internal standard solution (celecoxib in methanol).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • MS System: Tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Ionization Mode: Positive.

  • Detection: Selected Reaction Monitoring (SRM).

    • Rofecoxib: Specific precursor > product ion transition.

    • Celecoxib: Specific precursor > product ion transition.

Visualizing Key Processes

To better understand the context of this comparison, the following diagrams illustrate the experimental workflow and the metabolic pathways of rofecoxib and its structural analog, celecoxib.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: A generalized experimental workflow for the bioanalysis of rofecoxib.

metabolic_pathways cluster_rofecoxib Rofecoxib Metabolism cluster_celecoxib Celecoxib Metabolism (Structural Analog) rofecoxib Rofecoxib reduction Cytosolic Reduction rofecoxib->reduction metabolites_r cis- and trans-dihydro derivatives reduction->metabolites_r celecoxib Celecoxib cyp450 CYP450 Enzymes (e.g., CYP2C9) celecoxib->cyp450 metabolites_c Hydroxylated and Carboxylated Metabolites cyp450->metabolites_c

References

Establishing Carryover Limits for Rofecoxib-d5 in Analytical Runs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing and managing carryover limits for the deuterated internal standard, Rofecoxib-d5, in analytical runs. Minimizing carryover is critical for ensuring the accuracy and reliability of bioanalytical data. This document outlines a systematic approach to evaluating and controlling for carryover, presents a comparative analysis of potential mitigation strategies, and provides a detailed experimental protocol.

Understanding Carryover and Regulatory Expectations

Carryover is the phenomenon where a small portion of an analyte or internal standard from a preceding sample is detected in a subsequent sample, leading to inaccurate quantification. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment and mitigation of carryover during analytical method validation.[1][2][3][4] While specific numerical limits for carryover are not universally defined, the general expectation is that carryover should be minimized to a level that does not impact the accuracy of the study sample concentrations.[2]

Comparative Analysis of Carryover Mitigation Strategies

The most common source of carryover in modern liquid chromatography-mass spectrometry (LC-MS) systems is the autosampler.[5] The effectiveness of carryover reduction is largely dependent on the autosampler wash protocol. The following table compares hypothetical wash solvent compositions and their potential efficacy in minimizing this compound carryover. This compound, a deuterated analog of Rofecoxib, is expected to have similar physicochemical properties to the parent drug.

Wash ProtocolCompositionRationalePotential Efficacy
Protocol A Mobile PhaseUtilizes the same solvent gradient as the analytical method for washing.Moderate: May not be sufficient to remove highly adsorbed residues.
Protocol B High OrganicA strong solvent, such as 100% Acetonitrile or Methanol.Good: Effective at dissolving and removing non-polar compounds like this compound.
Protocol C Acidified OrganicA strong solvent with a small percentage of acid (e.g., 0.1% Formic Acid in Acetonitrile).Very Good: The acid can help to disrupt interactions with metal surfaces in the flow path.
Protocol D Base-Modified OrganicA strong solvent with a small percentage of base (e.g., 0.1% Ammonium Hydroxide in Acetonitrile).Very Good: Effective if the carryover is due to acidic residues in the system interacting with the analyte.
Protocol E Multi-solvent WashA sequence of washes with different solvents (e.g., Water, Methanol, Acetonitrile, Isopropanol).Excellent: A comprehensive approach to remove a wider range of potential contaminants and analyte residues.

Experimental Protocol for Establishing Carryover Limits

This protocol describes a systematic approach to determine the extent of this compound carryover and to establish an acceptable limit.

Objective: To assess the carryover of this compound in the analytical system and to define a carryover limit that ensures data integrity.

Materials:

  • This compound internal standard stock solution

  • Blank matrix (e.g., plasma, urine)

  • LC-MS system with a programmable autosampler

  • Validated analytical method for the primary analyte

Procedure:

  • Preparation of Samples:

    • Prepare a high-concentration quality control (HCQC) sample containing this compound at the upper limit of the expected concentration range.

    • Prepare blank matrix samples (without any analyte or internal standard).

  • Injection Sequence:

    • Inject the blank matrix to establish a baseline.

    • Inject the HCQC sample three consecutive times.

    • Immediately following the third HCQC injection, inject three consecutive blank matrix samples.

  • Data Analysis:

    • Process the chromatograms and integrate the peak area for this compound in all injections.

    • Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank after HCQC / Average Peak Area in HCQC) * 100

  • Acceptance Criteria:

    • The carryover in the first blank injection following the highest concentration standard should not exceed a pre-defined limit. A commonly accepted, though not universally mandated, limit is that the response in the blank should be ≤20% of the response of the lower limit of quantification (LLOQ) for the analyte and ≤5% for the internal standard.

Workflow for Carryover Assessment

Carryover_Assessment_Workflow cluster_prep Sample Preparation cluster_injection Injection Sequence cluster_analysis Data Analysis cluster_decision Decision Prep_HCQC Prepare High Conc. QC (HCQC) Inject_HCQC1 Inject HCQC 1 Prep_HCQC->Inject_HCQC1 Prep_Blank Prepare Blank Matrix Inject_Blank1 Inject Blank 1 Prep_Blank->Inject_Blank1 Inject_Blank1->Inject_HCQC1 Inject_HCQC2 Inject HCQC 2 Inject_HCQC1->Inject_HCQC2 Inject_HCQC3 Inject HCQC 3 Inject_HCQC2->Inject_HCQC3 Inject_Blank2 Inject Blank 2 Inject_HCQC3->Inject_Blank2 Inject_Blank3 Inject Blank 3 Inject_Blank2->Inject_Blank3 Inject_Blank4 Inject Blank 4 Inject_Blank3->Inject_Blank4 Process_Chroma Process Chromatograms Inject_Blank4->Process_Chroma Integrate_Peaks Integrate this compound Peak Areas Process_Chroma->Integrate_Peaks Calc_Carryover Calculate Carryover % Integrate_Peaks->Calc_Carryover Acceptance Carryover ≤ Limit? Calc_Carryover->Acceptance Pass Pass: Document Limit Acceptance->Pass Yes Fail Fail: Optimize Wash Protocol Acceptance->Fail No

Caption: Workflow for assessing and establishing carryover limits.

Conclusion

A systematic evaluation of carryover for this compound is an essential component of analytical method validation. By implementing a robust experimental protocol and exploring different mitigation strategies, researchers can ensure the integrity of their analytical data. If carryover is detected and cannot be eliminated, its impact on the accuracy of study sample concentrations must be thoroughly assessed and documented.[2] The choice of an appropriate autosampler wash protocol is a critical factor in minimizing carryover and should be optimized during method development.

References

A Researcher's Guide to Incurred Sample Reanalysis in Rofecoxib PK Studies Utilizing Rofecoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical validation step in pharmacokinetic (PK) studies, confirming the accuracy and precision of an analytical method under real-world conditions. This guide provides a comprehensive comparison of the use of a stable isotope-labeled internal standard, Rofecoxib-d5, against alternative approaches in the bioanalysis of Rofecoxib.

This document delves into the regulatory expectations for ISR, presents detailed experimental protocols for the quantification of Rofecoxib in plasma, and offers a comparative analysis of the performance of this compound. The information is intended to assist in the design and execution of robust PK studies that meet global regulatory standards.

The Imperative of Incurred Sample Reanalysis

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal bioequivalence and pharmacokinetic studies.[1] The core principle of ISR is to demonstrate the reproducibility of the bioanalytical method by re-analyzing a subset of samples from a study on a different day. This process helps to identify potential issues that may not be apparent during pre-study validation with spiked quality control (QC) samples, such as:

  • Metabolite Interference: The presence of metabolites in incurred samples can potentially interfere with the measurement of the parent drug.

  • Protein Binding Differences: The extent of drug binding to plasma proteins can differ between in-vitro spiked samples and in-vivo incurred samples.

  • Sample Inhomogeneity: Issues with sample collection and processing can lead to inconsistencies.

  • Analyte Instability: The stability of the analyte in the biological matrix over time can be a factor.

The generally accepted criterion for a successful ISR is that for at least 67% of the re-analyzed samples, the percentage difference between the initial and the repeat measurement should be within ±20% of their mean.[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative LC-MS/MS bioanalysis. A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte through all stages of sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects (ion suppression or enhancement), and chromatographic retention.[2][3]

This compound, with five deuterium atoms, provides a distinct mass shift from the unlabeled Rofecoxib, allowing for simultaneous detection by mass spectrometry without isobaric interference.

Comparative Performance: this compound vs. a Structural Analog Internal Standard

To illustrate the advantages of using this compound, the following tables compare its expected performance characteristics against a hypothetical structural analog internal standard. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled.

ParameterThis compound (SIL IS)Structural Analog ISRationale for Superior Performance of this compound
Co-elution with Analyte Complete or near-completePartial or no co-elutionThis compound has virtually identical chromatographic behavior to Rofecoxib, ensuring it experiences the same matrix effects at the same time.[4]
Compensation for Matrix Effects HighModerate to LowDue to co-elution, this compound effectively normalizes variations in ionization efficiency caused by matrix components.[2]
Extraction Recovery Tracking ExcellentGood to ModerateMinor differences in polarity between a structural analog and the analyte can lead to different extraction efficiencies.
Precision and Accuracy HighModerate to HighThe superior ability of this compound to compensate for analytical variability typically results in lower coefficients of variation (CV%) and higher accuracy.
Risk of Differential Drug-Metabolizing Enzyme Effects LowHigherA structural analog may be metabolized differently than the analyte, which can be a concern in certain study designs.

Table 1: Comparison of Internal Standard Performance Characteristics

Experimental Protocols

Below are detailed methodologies for the quantification of Rofecoxib in human plasma using LC-MS/MS with this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax Extend-C18, 3.5 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Rofecoxib: m/z 315.1 → 287.1this compound: m/z 320.1 → 292.1
Collision Energy Optimized for each transition
Dwell Time 200 ms

Table 2: LC-MS/MS Parameters for Rofecoxib Analysis

Incurred Sample Reanalysis: A Practical Workflow

The following diagram illustrates a typical workflow for conducting ISR in a Rofecoxib PK study.

ISR_Workflow Incurred Sample Reanalysis (ISR) Workflow for Rofecoxib PK Studies cluster_pre_analysis Pre-Analysis cluster_analysis Sample Analysis cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome Study_Design PK Study Design and Protocol Finalization Method_Validation Bioanalytical Method Validation (Rofecoxib & this compound) Study_Design->Method_Validation Sample_Collection Collection of Incurred Samples (e.g., near Cmax and in elimination phase) Method_Validation->Sample_Collection Initial_Analysis Initial Quantification of Rofecoxib Sample_Collection->Initial_Analysis Data_Reporting Initial PK Data Reporting Initial_Analysis->Data_Reporting Sample_Selection Select ~10% of Samples for ISR Data_Reporting->Sample_Selection Reanalysis Reanalyze Selected Samples on a Different Day Sample_Selection->Reanalysis Comparison Compare Initial and Reanalysis Results (%Difference = [(Initial - Reanalysis) / Mean] * 100) Reanalysis->Comparison Acceptance Acceptance Criteria Met? (≥67% of samples have %Difference ≤ 20%) Comparison->Acceptance Pass ISR Passed: Bioanalytical Method is Reproducible Acceptance->Pass Yes Fail ISR Failed: Investigate Root Cause Acceptance->Fail No Investigation Root Cause Analysis (e.g., metabolite interference, instability) Fail->Investigation Corrective_Action Implement Corrective Actions (e.g., method modification, re-validation) Investigation->Corrective_Action

Caption: Workflow for conducting Incurred Sample Reanalysis (ISR).

Rofecoxib's Mechanism of Action: The COX-2 Signaling Pathway

Rofecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[5] Understanding this pathway is crucial for interpreting the pharmacodynamic effects of the drug. The following diagram illustrates the role of COX-2 in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

COX2_Pathway Rofecoxib's Mechanism of Action: COX-2 Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Stimulus (e.g., Injury, Cytokines) PLA2 Phospholipase A2 Cell_Membrane->PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Catalysis PLA2->Arachidonic_Acid COX2 COX-2 Enzyme Prostaglandins Prostaglandins (e.g., PGE2) (Mediate Inflammation, Pain, Fever) PGH2->Prostaglandins Rofecoxib Rofecoxib Rofecoxib->COX2 Inhibition

Caption: Rofecoxib selectively inhibits the COX-2 enzyme.

Conclusion

The use of this compound as an internal standard in conjunction with a robust ISR program is essential for generating high-quality, reliable pharmacokinetic data for Rofecoxib. The near-identical physicochemical properties of this compound to the parent drug make it the superior choice over structural analogs for minimizing analytical variability and ensuring that the bioanalytical method is truly reproducible for incurred samples. By adhering to the principles and protocols outlined in this guide, researchers can have greater confidence in the integrity of their bioanalytical results and the subsequent pharmacokinetic interpretations.

References

Performance of Rofecoxib-d5 Analysis Across Different Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies, the accurate and precise quantification of Rofecoxib and its deuterated internal standard, Rofecoxib-d5, is paramount. This guide provides a comparative overview of the performance of Rofecoxib analysis on various liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, leveraging published experimental data. While the data presented here primarily pertains to Rofecoxib, the performance characteristics are indicative of what can be expected for its stable isotope-labeled counterpart, this compound, under similar analytical conditions.

Data Presentation: Performance Characteristics

The following table summarizes the key performance metrics for the quantification of Rofecoxib in biological matrices, primarily human plasma, using different LC-MS/MS instruments. These metrics include the linear range, lower limit of quantification (LLOQ), and the mass spectrometer utilized.

Mass Spectrometer SystemLinear Range (ng/mL)LLOQ (ng/mL)Internal StandardIonization ModeReference
PE-Sciex API III Plus0.1 - 1000.1Stable isotope labeled analogAPCI (-)[1][2]
Finnigan Mat LCQ Ion Trap1 - 500 µg/L (1 - 500 ng/mL)1 µg/L (1 ng/mL)CelecoxibAPCI[3]
Not Specified10 - 300010KetoprofenESI (+)[4]
Not Specified10 - 500 µg/L (10 - 500 ng/mL)10 µg/L (10 ng/mL)CelecoxibNot Specified[1]

Note: The performance of this compound, when used as an internal standard, is expected to be comparable to the analyte itself under the same chromatographic and mass spectrometric conditions. The choice of mass spectrometer and ionization source significantly impacts sensitivity and the achievable linear range.

Experimental Workflow

The general workflow for the analysis of this compound in a biological matrix using LC-MS/MS involves several key steps from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation / Liquid-Liquid Extraction add_is->protein_precipitation evaporation Evaporation of Supernatant protein_precipitation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometric Detection hplc->ms quantification Quantification ms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

General workflow for the bioanalysis of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are synthesized protocols based on published literature for the analysis of Rofecoxib in human plasma.

Method 1: High-Sensitivity Analysis using a Triple Quadrupole Mass Spectrometer

This method is adapted from a study utilizing a PE-Sciex API III Plus tandem mass spectrometer.[2]

  • Sample Preparation:

    • To 1 mL of human plasma, add the internal standard (this compound).

    • Perform liquid-liquid extraction by adding a suitable organic solvent.

    • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 100 mm x 3.0 mm).[2]

    • Mobile Phase: Acetonitrile:water (1:1, v/v).[2]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: Not specified.

  • Mass Spectrometry:

    • Instrument: PE-Sciex API III Plus tandem mass spectrometer.[2]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[1]

    • Detection: Selected Reaction Monitoring (SRM).[2]

    • Transitions:

      • Rofecoxib: m/z 313 → 257[1]

      • This compound: A specific transition for the deuterated standard would be selected.

Method 2: Analysis using an Ion Trap Mass Spectrometer

This protocol is based on a method developed using a Finnigan Mat LCQ ion trap mass spectrometer.[3]

  • Sample Preparation:

    • Details of the sample preparation were not extensively provided but would likely involve protein precipitation or liquid-liquid extraction similar to Method 1.

  • Liquid Chromatography:

    • Column: Reversed-phase column.[3]

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Run Time: The retention time for Rofecoxib was reported as 1.2 minutes, suggesting a rapid chromatographic method.[3]

  • Mass Spectrometry:

    • Instrument: Finnigan Mat LCQ ion trap.[3]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI).[3]

    • Internal Standard: Celecoxib.[3]

Signaling Pathway and Logical Relationships

The analytical process for quantifying this compound is a sequential logical flow rather than a biological signaling pathway. The following diagram illustrates the logical relationship between the key stages of the analytical method validation and sample analysis process.

logical_relationship cluster_validation Validation Parameters method_development Method Development method_validation Method Validation method_development->method_validation sample_analysis Sample Analysis method_validation->sample_analysis linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision sensitivity Sensitivity (LLOQ) method_validation->sensitivity stability Stability method_validation->stability data_reporting Data Reporting sample_analysis->data_reporting

Logical flow of analytical method validation and application.

References

Safety Operating Guide

Safe Disposal of Rofecoxib-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Rofecoxib-d5, a deuterated analog of the non-steroidal anti-inflammatory drug Rofecoxib. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating disposal through an approved waste disposal plant.[1] This guide is intended for researchers, scientists, and drug development professionals.

Waste Characterization: Is this compound a Hazardous Waste?

Proper disposal begins with determining if this compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] A solid waste is deemed hazardous if it is specifically listed by the EPA (F, K, P, or U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5][6][7]

Rofecoxib is not found on the P or U lists of hazardous wastes.[4][5][7] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four hazardous characteristics.

Below are summaries of key experimental protocols that can be used to determine the hazardous characteristics of a chemical substance like this compound.

Table 1: Summary of Experimental Protocols for Hazardous Waste Characteristics

CharacteristicEPA Test MethodDescriptionCriteria for Positive Result
Ignitability EPA Method 1030A solid substance is formed into a 250 mm strip and an ignition source is applied. If combustion propagates, a burning rate test is conducted over a 100 mm distance.[2][3][8][9]Burning rate of more than 2.2 mm/sec.[3][9]
Corrosivity EPA Method 1110AA coupon of SAE Type 1020 steel is exposed to the waste material at 55°C for a specified period. The rate of corrosion is then determined.[10]Corrosion rate greater than 6.35 mm per year.[10]
Toxicity EPA Method 1311 (TCLP)The Toxicity Characteristic Leaching Procedure (TCLP) simulates leaching in a landfill. The waste is mixed with an extraction fluid for 18 hours, and the resulting leachate is analyzed for specific contaminants.[1][11][12][13][14]The concentration of contaminants in the leachate exceeds regulatory limits.[13]
Reactivity No specific EPA test methodAssessment is based on the chemical's properties, such as being unstable, reacting with water, or being capable of detonation.[4][15]Exhibits properties of instability, water reactivity, or explosive potential.[15]

A detailed methodology for each of these key experiments is provided in the appendix.

Step-by-Step Disposal Procedures

The following procedures provide a clear path for the safe disposal of this compound, contingent on its hazardous waste characterization.

  • Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container.[14]

  • Container Requirements: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of its hazards (e.g., "Toxic"). The accumulation start date must also be clearly visible.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. This waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

Even if not classified as RCRA hazardous, the aquatic toxicity of this compound requires that it is not disposed of in the sanitary sewer or regular trash.

  • Segregation: Collect this compound waste separately from other laboratory waste in a clearly labeled container.

  • Labeling: The container should be labeled with the name of the chemical (this compound) and a warning of its aquatic toxicity.

  • Disposal: The recommended method of disposal is through a licensed chemical waste disposal company that can handle non-hazardous pharmaceutical waste. This will likely involve incineration to ensure the complete destruction of the compound.

Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

RofecoxibDisposal cluster_characterization Waste Characterization cluster_disposal Disposal Pathway Start This compound Waste Generated IsListed Is this compound on a RCRA P or U List? Start->IsListed TestCharacteristics Assess Hazardous Characteristics: - Ignitability (EPA 1030) - Corrosivity (EPA 1110A) - Reactivity - Toxicity (TCLP - EPA 1311) IsListed->TestCharacteristics No HazardousDisposal Dispose as RCRA Hazardous Waste: 1. Segregate 2. Label as Hazardous 3. Store in Satellite Area 4. Dispose via EHS/Licensed Vendor IsListed->HazardousDisposal Yes IsHazardous Does it exhibit any hazardous characteristics? TestCharacteristics->IsHazardous IsHazardous->HazardousDisposal Yes NonHazardousDisposal Dispose as Non-Hazardous Chemical Waste: 1. Segregate 2. Label with Chemical Name & Aquatic Hazard 3. Dispose via Licensed Chemical Waste Vendor (Incineration Recommended) IsHazardous->NonHazardousDisposal No

Figure 1. Decision workflow for the proper disposal of this compound.

Appendix: Detailed Methodologies for Hazardous Characteristic Testing

A.1 Ignitability of Solids (EPA Method 1030)

  • Objective: To determine if a solid waste, when ignited, burns vigorously and persistently, creating a fire hazard.

  • Procedure:

    • A preliminary test is conducted by forming the solid waste into an unbroken strip 250 mm long.

    • An ignition source is applied to one end. If the combustion propagates along 200 mm of the strip within a specified time, a burning rate test is performed.

    • For the burning rate test, the time it takes for the combustion to travel 100 mm is measured.

  • Interpretation: A burning rate of more than 2.2 mm/second indicates that the solid is ignitable.

A.2 Corrosivity Toward Steel (EPA Method 1110A)

  • Objective: To determine if a waste is corrosive to steel.

  • Procedure:

    • A cleaned and weighed coupon of SAE 1020 steel is immersed in the waste material.

    • The mixture is heated to 55°C and agitated for a test period (typically 24 hours).

    • After the test period, the coupon is removed, cleaned of any corrosion products, and re-weighed.

    • The weight loss is used to calculate the corrosion rate.

  • Interpretation: A corrosion rate greater than 6.35 mm per year indicates that the waste is corrosive.

A.3 Toxicity Characteristic Leaching Procedure (TCLP) (EPA Method 1311)

  • Objective: To determine the mobility of organic and inorganic analytes in liquid, solid, and multiphasic wastes.

  • Procedure:

    • The solid phase of the waste is separated from the liquid phase. The solid phase particle size may be reduced.

    • The solid phase is extracted with an appropriate fluid for 18 hours in a rotary agitation device. The choice of extraction fluid depends on the alkalinity of the waste.

    • The resulting liquid extract is separated from the solid phase by filtration.

    • The extract is then analyzed for the presence and concentration of specific toxic contaminants.

  • Interpretation: If the concentration of any of the regulated contaminants in the leachate is above the regulatory limits, the waste is considered toxic.

References

Essential Safety and Operational Guide for Handling Rofecoxib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Rofecoxib-d5, a deuterated analog of the potent cyclooxygenase-2 (COX-2) inhibitor, Rofecoxib. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the hazards are as follows:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]

While specific occupational exposure limits (OELs) for this compound are not established, it should be handled as a potent compound.[1]

Hazard Summary Table:

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Engineering Controls

To minimize exposure, all handling of this compound powder should be conducted within appropriate engineering controls.

  • Primary Containment: A certified chemical fume hood is the minimum requirement for handling small quantities. For procedures with a higher risk of aerosolization, such as weighing or preparing solutions, a containment ventilated enclosure (CVE) or a glove box is recommended.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.[1] Engineering controls should be designed to keep airborne concentrations below any established exposure limits.

  • Safety Stations: An accessible eye wash station and safety shower must be available in the immediate work area.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE Requirements Table:

Body PartRequired PPEStandard/Specification
Respiratory N95 respirator or higher (e.g., PAPR)NIOSH/MSHA or European Standard EN 149 approved[3]
Hands Double-gloving with nitrile glovesASTM F1671 or equivalent
Eyes Chemical safety goggles with side shieldsANSI Z87.1 or European Standard EN166[3]
Body Disposable, back-closing gown with tight-fitting cuffs---
Feet Disposable shoe covers---

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning Procedure cluster_doffing Doffing Procedure (Contaminated Area) cluster_doffing_clean Doffing Procedure (Clean Area) d1 Shoe Covers d2 Inner Gloves d1->d2 d3 Gown d2->d3 d4 Respirator d3->d4 d5 Goggles d4->d5 d6 Outer Gloves d5->d6 f1 Outer Gloves f2 Gown f1->f2 f3 Shoe Covers f2->f3 fc1 Goggles fc2 Respirator fc1->fc2 fc3 Inner Gloves fc2->fc3

Figure 1: PPE Donning and Doffing Workflow.

Handling Procedures

Adherence to a strict protocol is necessary when handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) inside the containment unit (fume hood or glove box) before starting.

    • Don all required PPE as outlined in the section above.

  • Weighing:

    • Use a dedicated, calibrated analytical balance inside the containment unit.

    • Carefully open the container with the this compound powder.

    • Use a clean spatula to transfer the desired amount to a weigh boat. Avoid creating dust.

    • Close the primary container tightly immediately after dispensing.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • Ensure the vessel is capped or covered during dissolution.

  • Post-Handling:

    • Wipe down all surfaces inside the containment unit with a suitable deactivating solution or 70% ethanol.

    • Decontaminate all equipment used.

    • Dispose of all contaminated disposables as hazardous waste.

    • Follow the PPE doffing procedure.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Handling Workflow Diagram:

Handling_Workflow prep Preparation (Assemble equipment, Don PPE) weigh Weighing (Inside containment unit) prep->weigh dissolve Solution Preparation (If applicable) weigh->dissolve decon Decontamination (Clean surfaces and equipment) weigh->decon If not preparing solution dissolve->decon dispose Waste Disposal (Segregate hazardous waste) decon->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash

Figure 2: Step-by-step handling workflow for this compound.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and ensure safety.

Storage Conditions Table:

FormStorage TemperatureConditions
Powder -20°CKeep container tightly sealed in a cool, well-ventilated area.[1]
In Solvent -80°CProtect from light and moisture.[1]
  • Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is required.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[3]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[1][3]

Spill Cleanup:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including a respirator.

  • Cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Carefully scoop the material into a labeled, sealed container for hazardous waste.

  • Clean the spill area with a decontaminating solution, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated PPE, weigh boats, paper towels, and excess powder should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, sealed container for hazardous liquid waste. Deuterated solvents should be segregated from non-deuterated solvents.[4]

  • Disposal Method: All waste must be disposed of through a certified hazardous waste disposal company in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rofecoxib-d5
Reactant of Route 2
Reactant of Route 2
Rofecoxib-d5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.